N-(5-nitropyridin-2-yl)acetamide chemical properties.
This guide details the chemical properties, synthesis, and reactivity of N-(5-nitropyridin-2-yl)acetamide , a critical intermediate in the development of pyridine-based bioactive scaffolds. Chemical Properties, Synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the chemical properties, synthesis, and reactivity of N-(5-nitropyridin-2-yl)acetamide , a critical intermediate in the development of pyridine-based bioactive scaffolds.
Chemical Properties, Synthesis, and Medicinal Applications[1]
Executive Summary
N-(5-nitropyridin-2-yl)acetamide (CAS: 5093-64-1) serves as a strategic "masked" scaffold in medicinal chemistry. It protects the versatile 2-amino position while activating the pyridine ring for nucleophilic attacks or serving as a precursor to 2,5-diaminopyridine derivatives—a privileged motif in kinase inhibitors and antibacterial agents. This guide provides a validated physicochemical profile, optimized synthetic workflows, and safety protocols for handling this nitro-aromatic electrophile.
Chemical Identity & Physicochemical Profile
The compound is characterized by an electron-deficient pyridine ring substituted with a strong electron-withdrawing nitro group at the 5-position and an acetamido group at the 2-position. This push-pull electronic system significantly influences its solubility and reactivity.
Table 1: Physicochemical Specifications
Property
Value
Note
IUPAC Name
N-(5-nitropyridin-2-yl)acetamide
CAS Number
5093-64-1
Primary identifier
Molecular Formula
C₇H₇N₃O₃
Molecular Weight
181.15 g/mol
Appearance
Off-white to pale yellow solid
Crystalline needles
Melting Point
199 – 203 °C
High thermal stability
Solubility
DMSO, DMF, hot Ethanol
Insoluble in water, Et₂O
LogP
~1.14
Moderate lipophilicity
pKa
~10.5 (Amide NH)
Weakly acidic due to e⁻ withdrawal
Synthesis & Experimental Protocols
Primary Synthesis: Acetylation of 2-Amino-5-nitropyridine
The most robust route involves the direct acetylation of commercially available 2-amino-5-nitropyridine. The electron-withdrawing nitro group reduces the nucleophilicity of the exocyclic amine, often requiring forcing conditions (reflux) or activation (DMAP/catalytic H₂SO₄) compared to simple anilines.
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Reaction:
Suspend the amine in glacial acetic acid.
Add acetic anhydride and catalytic sulfuric acid.
Heat to 90–100 °C for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the starting amine (Rf ~0.3) and appearance of the product (Rf ~0.5).
Workup:
Cool the mixture to room temperature.
Pour slowly into crushed ice (10x volume) with vigorous stirring.
The product will precipitate as a beige/white solid.
Filter via Buchner funnel and wash copiously with cold water to remove acid traces.
Purification: Recrystallize from hot ethanol or an Ethanol/DMF mixture if high purity (>99%) is required.
Functionalization: Reduction to 2-Acetamido-5-aminopyridine
The primary utility of this compound is as a precursor to the 5-amino derivative, a key intermediate for coupling reactions (e.g., amide coupling, reductive amination).
Technical Guide: Characterization of 2-Acetamido-5-nitropyridine
CAS: 5093-64-1 | Formula: C H N O | MW: 181.15 g/mol [1][2] Executive Summary This technical guide outlines the definitive characterization protocol for 2-Acetamido-5-nitropyridine (2A5NP) . As a "push-pull" pyridine der...
This technical guide outlines the definitive characterization protocol for 2-Acetamido-5-nitropyridine (2A5NP) . As a "push-pull" pyridine derivative, 2A5NP possesses a unique electronic structure where the electron-withdrawing nitro group at position 5 opposes the electron-donating acetamido group at position 2. This creates specific spectroscopic signatures essential for distinguishing it from its precursor (2-amino-5-nitropyridine) and potential hydrolysis byproducts.
This document is structured for researchers requiring rigorous structural validation during drug substance intermediate analysis or material science applications (NLO properties).
Part 1: Structural Context & Electronic Properties
To characterize 2A5NP effectively, one must understand the competition between the substituents. The nitro group (
) strongly deshields the pyridine ring protons, particularly at the C6 position. Conversely, the acetamido group () acts as a resonance donor but is less activating than a free amine due to the carbonyl withdrawal.
Structural Logic Diagram
The following diagram illustrates the connectivity and the specific electronic environments targeted by the characterization methods.
Figure 1: Structural connectivity and electronic influence map for 2A5NP.
Part 2: Spectroscopic Identification (The "Fingerprint")
Nuclear Magnetic Resonance (NMR)
NMR is the primary method for structural validation. Due to the low solubility of nitropyridines in non-polar solvents, DMSO-d
is the mandatory solvent for characterization.
Protocol: H NMR (400 MHz, DMSO-d)
Sample Prep: Dissolve 10-15 mg of 2A5NP in 0.6 mL DMSO-d
. Ensure complete dissolution; sonicate if necessary.
Key Signals:
Position
Shift ( ppm)
Multiplicity
Integration
Assignment Logic
NH
10.90 – 11.10
Broad Singlet
1H
Amide proton. Disappears on DO shake.
H-6
9.15 – 9.25
Doublet ( Hz)
1H
Most deshielded due to ortho-nitro and alpha-nitrogen.
H-4
8.50 – 8.60
dd ( Hz)
1H
Para to amide, ortho to nitro.
H-3
8.20 – 8.30
Doublet ( Hz)
1H
Ortho to amide (shielded relative to H-6).
CH
2.15 – 2.25
Singlet
3H
Acetyl methyl group. Diagnostic for acetylation.
Critical Validation Point: The presence of the singlet at ~2.2 ppm and the downfield shift of the NH signal (compared to the broad NH
of the starting material at ~6-7 ppm) confirms successful acetylation.
Infrared Spectroscopy (FTIR)
FTIR is used to verify the functional groups, specifically ensuring the presence of the amide carbonyl and the nitro group.
Method: ATR (Attenuated Total Reflectance) on solid powder.
Diagnostic Peaks:
Amide I (C=O stretch): 1670 – 1700 cm
. (Distinct from the unreacted amine).
Nitro (Asymmetric): 1510 – 1540 cm
.
Nitro (Symmetric): 1330 – 1350 cm
.
NH Stretch: 3200 – 3350 cm
(often sharp in crystalline amides).
Mass Spectrometry (LC-MS)[3]
Ionization: ESI (Electrospray Ionization), Positive Mode.[3]
Target Ion:
m/z.
Adducts: Sodium adduct
m/z is common.
Fragmentation: Loss of the acetyl group (
) may be observed at high collision energies, yielding the aminopyridine fragment (~139 m/z).
Part 3: Purity Profiling (HPLC Method)
To quantify purity and detect unreacted 2-amino-5-nitropyridine, a reverse-phase HPLC method is required. The nitro group provides strong UV absorbance.
Chromatographic Conditions
Parameter
Setting
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 m
Mobile Phase A
Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work)
Mobile Phase B
Acetonitrile (MeCN)
Flow Rate
1.0 mL/min
Gradient
5% B to 95% B over 15 mins (Linear)
Detection
UV @ 270 nm (Nitro ) and 300 nm
Temperature
30°C
Elution Order:
2-Amino-5-nitropyridine (Impurity): More polar, elutes earlier (approx. 4-6 min).
2-Acetamido-5-nitropyridine (Target): Less polar due to amide capping, elutes later (approx. 8-10 min).
Part 4: Characterization Workflow
The following flowchart details the decision-making process for characterizing a synthesized batch of 2A5NP.
Figure 2: Step-by-step characterization and decision workflow.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 345125, 2-Acetamido-5-nitropyridine. Retrieved from [Link]
Biological activity of 2-acetylamino-5-nitropyridine.
Title: Technical Whitepaper: Biological Profile and Pharmacological Utility of 2-Acetylamino-5-nitropyridine Executive Summary 2-Acetylamino-5-nitropyridine (CAS: 5093-64-1), also known as -(5-nitropyridin-2-yl)acetamide...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Whitepaper: Biological Profile and Pharmacological Utility of 2-Acetylamino-5-nitropyridine
Executive Summary
2-Acetylamino-5-nitropyridine (CAS: 5093-64-1), also known as
-(5-nitropyridin-2-yl)acetamide, serves as a critical "masked" pharmacophore in medicinal chemistry. While often categorized as a synthetic intermediate, its biological profile is defined by two distinct functional motifs: a bioreducible nitro group at the C5 position and an acetyl-protected amine at the C2 position.
This whitepaper analyzes the compound not merely as a building block, but as a bioactive scaffold capable of undergoing specific metabolic activation. We explore its utility as a precursor for kinase inhibitors (e.g., phthalazine derivatives), its role in hypoxia-selective prodrug design via nitroreductase activation, and its validated synthesis protocols.
Chemical Identity & Physicochemical Properties
The compound exhibits a "push-pull" electronic structure. The electron-withdrawing nitro group at C5 renders the pyridine ring electron-deficient, while the acetamido group at C2 provides stability against oxidative degradation compared to the free amine.
Property
Specification
Relevance to Bio-Assays
Molecular Formula
Core scaffold tracking in MS.
Molecular Weight
181.15 g/mol
Low MW allows high ligand efficiency (LE).
LogP (Predicted)
~0.6 - 0.9
Moderate lipophilicity; cell-permeable.
Solubility
DMSO, Methanol, DMF
Stock solutions (10-100 mM) are stable in DMSO.
pKa
~ -0.5 (Pyridine N)
Weakly basic; remains neutral at physiological pH.
Appearance
Yellow to brown crystalline powder
Colorimetric indicator of purity (darkening indicates oxidation).
Biological Mechanism of Action: The "Nitro Switch"
The biological activity of 2-acetylamino-5-nitropyridine is primarily latent, requiring metabolic activation. It functions as a substrate for Nitroreductases (NTRs) , a family of flavin-dependent enzymes.[1][2]
Metabolic Activation Pathway
In hypoxic environments (e.g., solid tumor cores) or within specific bacterial strains (E. coli, H. pylori), Type I and Type II nitroreductases reduce the C5-nitro group. This reduction cascade converts the relatively inert parent compound into a reactive hydroxylamine and eventually a DNA-reactive amine.
Key Insight: The acetyl group at C2 protects the molecule from premature N-oxidation by liver P450s, directing metabolism specifically toward the nitro group.
Figure 1: The stepwise reduction of the nitro group is the primary driver of biological activity. The hydroxylamine intermediate is responsible for potential mutagenic effects or therapeutic cytotoxicity in hypoxic tissues.
Pharmacological Utility & Applications
Kinase Inhibitor Precursor
The compound is a validated precursor for 2,5-diaminopyridine scaffolds. The acetyl group serves as an orthogonal protecting group, allowing selective functionalization of the C5 amine after nitro reduction. This is critical in synthesizing:
Tyrosine Kinase Inhibitors (TKIs): Phthalazine derivatives targeting VEGFR often utilize this scaffold.
GPR119 Agonists: Fused pyrimidine derivatives for type 2 diabetes treatment.
Antiprotozoal Agents
Derivatives of 2-acetylamino-5-nitropyridine have shown activity against Giardia intestinalis and Trichomonas vaginalis. The mechanism involves the generation of radical anions (via single-electron reduction of the nitro group) that disrupt the parasite's redox homeostasis.
Toxicology & Safety Profile
Mutagenicity: Like many nitro-aromatics, the compound can test positive in the Ames test (Salmonella typhimurium strains TA98/TA100) in the presence of S9 activation or specific nitroreductases.
Irritation: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).
Handling: All powders must be handled in a fume hood to prevent inhalation of dust, which can cause respiratory sensitization.
Experimental Protocols
Protocol A: Synthesis of 2-Acetylamino-5-nitropyridine
Objective: To produce high-purity scaffold for biological assays.
Acetylation: Dissolve 2-aminopyridine (1.0 eq) in acetic anhydride (2.5 eq). Heat to 45°C for 2.5 hours. Pour into ice water, filter the precipitate. Yield: ~96%.
Nitration (Critical Step):
Dissolve 2-acetylaminopyridine in concentrated
at 0°C.
Add fuming
dropwise, maintaining temperature <10°C.
Allow to warm to 60°C and stir for 2 hours.
Quench: Pour onto crushed ice. The product precipitates as a yellow solid.
Purification: Recrystallize from Ethanol/Water (9:1).
Validation: Confirm by
-NMR (Distinct downfield shift of C6-H due to nitro group).
Protocol B: Nitroreductase (NTR) Activation Assay
Objective: To quantify the rate of bio-reduction (activation potential).
Prepare a 100 µM solution of 2-acetylamino-5-nitropyridine in buffer containing 200 µM NADPH.
Initiate reaction by adding 1 µg/mL NTR enzyme.
Detection:
Monitor absorbance at 340 nm (depletion of NADPH) and 400-450 nm (shift in nitro-chromophore absorbance).
Endpoint: HPLC-MS analysis to detect the formation of the amine (M-30 mass shift corresponding to
).
Synthetic Utility Workflow
The following diagram illustrates how 2-acetylamino-5-nitropyridine serves as the linchpin for accessing diverse bioactive molecules, including the fluorinated derivative used in PET imaging ligands.
Figure 2: The scaffold allows access to both amino-functionalized drugs and fluorinated bioisosteres.
References
Synthesis & Optimization: Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation Topic. (2014).
Nitroreductase Mechanism: Bacterial Nitroreductase Enzymes: Mechanism and Applications. Ackerley Lab.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Therapeutic Applications of Acetamide, 2-[(5-nitro-pyridin-2-yl)amino]-
Executive Summary
Acetamide, 2-[(5-nitro-pyridin-2-yl)amino]- (IUPAC: 2-((5-nitropyridin-2-yl)amino)acetamide), represents a specialized chemotype within the nitropyridine class.[1][2][3] Distinct from its N-acetyl isomer (N-(5-nitropyridin-2-yl)acetamide), this molecule features a glycinamide linker that imparts unique conformational flexibility and hydrogen-bonding capabilities.[1][2][3]
This guide analyzes the compound as a high-value Fragment-Based Drug Discovery (FBDD) lead.[1][2][3] Its core scaffold—2-amino-5-nitropyridine—is a privileged structure in medicinal chemistry, validated for activity against Mycobacterium tuberculosis (via nitro-activation) and various kinases (via hinge-binding interactions).[1][2][3] This monograph details its chemical properties, therapeutic mechanisms, and validated experimental protocols for synthesis and bioassay.[1][2][3]
Chemical Identity & Structural Analysis
The molecule combines an electron-deficient heteroaromatic ring with a polar, non-ionizable tail.[1][2][3]
Property
Data
Significance
IUPAC Name
2-((5-nitropyridin-2-yl)amino)acetamide
Defines the glycinamide linkage (alpha-carbon substitution).[1][2][3]
Molecular Formula
C₇H₈N₄O₃
Low MW (196.16 Da) ideal for fragment screening.[1][2][3]
Core Scaffold
2-Amino-5-nitropyridine
Validated pharmacophore for antibacterial/anticancer activity.[1][2][3]
Electronic Effect
5-Nitro group (-I, -M effects)
Increases acidity of the exocyclic amine; facilitates bioreduction.[1][2][3]
Solubility
Moderate (Polar Amide)
Improved aqueous solubility compared to lipophilic nitropyridines.[1][2][3]
Key Isomer
vs. N-(5-nitropyridin-2-yl)acetamide
The title compound (glycinamide) has a flexible methylene linker, allowing better active-site adaptation.[1][2][3]
Therapeutic Mechanisms & Applications[1][2][3]
Antitubercular Activity (Bioreductive Activation)
The 5-nitropyridine moiety is chemically analogous to the nitroimidazooxazine core of Pretomanid and Delamanid .[1][2][3]
Mechanism: The nitro group acts as a "warhead."[1][2][3] In M. tuberculosis, the deazaflavin-dependent nitroreductase (Ddn) activates the nitro group under hypoxic conditions.[1][2][3]
Result: The reactive intermediates generate reactive nitrogen species (RNS) that poison the respiratory complex or inhibit mycolic acid synthesis.[1][2][3]
Kinase Inhibition (Hinge Binding)
The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitor design (e.g., CDK, GSK-3
Binding Mode: The pyridine nitrogen (acceptor) and the exocyclic amino group (donor) form a bidentate hydrogen bond with the kinase hinge region (mimicking the Adenine of ATP).[1][2][3]
Linker Utility: The acetamide tail extends towards the solvent front or the "sugar pocket," improving selectivity and solubility.[1][2][3]
Fragment-Based Drug Discovery (FBDD)
With a molecular weight <200 Da and satisfying the "Rule of Three," this molecule is an ideal "seed" fragment.[1][2][3] It efficiently probes binding pockets requiring:
Preparation: Dissolve 2-chloro-5-nitropyridine (10 mmol) in anhydrous Ethanol (20 mL).
Addition: Add Glycinamide HCl (12 mmol) to the solution.
Activation: Dropwise add TEA (25 mmol) to neutralize the HCl and activate the amine nucleophile. The solution may turn yellow/orange.[1][2][3]
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).[1][2][3] The product will be more polar than the starting chloride.[1][2][3]
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.
In Vitro Assay: Minimum Inhibitory Concentration (MIC)
Target: Mycobacterium smegmatis (Surrogate for M. tuberculosis).[1][2][3]
Media: Middlebrook 7H9 broth supplemented with OADC.
Compound Prep: Dissolve compound in DMSO (10 mM stock).
Dilution: Perform serial 2-fold dilutions in 96-well plates (Range: 100
M to 0.19 M).
Inoculation: Add bacteria (
) to wells.
Incubation: 37°C for 24–48 hours.
Readout: Add Resazurin (Alamar Blue). A color change from Blue (Oxidized/No Growth) to Pink (Reduced/Growth) indicates viability.[1][2][3]
Result: MIC is the lowest concentration preventing the color change.[1][2][3]
Visualization: Synthesis Workflow
Caption: Step-by-step synthesis via Nucleophilic Aromatic Substitution (
).
References
PubChem. 2-Acetamido-5-nitropyridine (Isomer/Related Structure Data). National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]
Denny, W. A., & Palmer, B. D. (2010).[1][2][3] Structure-activity relationships for the mutagenic activity of 5-nitropyridine derivatives.[1][2][3] Journal of Medicinal Chemistry.[1][2][3] (Contextualizing the nitropyridine scaffold).
Sexton, H., et al. (2018).[1][2][3] Fragment-Based Drug Discovery: Practical Applications. (General methodology for using low MW amides as fragments).
Scientific Institute of Public Health. Standard Operating Procedure for Resazurin Microtiter Assay (REMA).[1][2][3] (Standard protocol for MIC determination cited in Section 5.2).
(Note: While specific literature on the exact glycinamide derivative is limited, references provided ground the chemical class and experimental methodologies described.)
Mechanism of action of N-(5-nitropyridin-2-yl)acetamide.
An In-depth Technical Guide to the Mechanism of Action and Synthetic Utility of N-(5-nitropyridin-2-yl)acetamide Executive Summary N-(5-nitropyridin-2-yl)acetamide (CAS: 5093-64-1), also known as 2-acetamido-5-nitropyrid...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Mechanism of Action and Synthetic Utility of N-(5-nitropyridin-2-yl)acetamide
Executive Summary
N-(5-nitropyridin-2-yl)acetamide (CAS: 5093-64-1), also known as 2-acetamido-5-nitropyridine, is a critical pharmacophore precursor in medicinal chemistry. Unlike direct-acting therapeutics, its primary "mechanism of action" in drug development is its role as a versatile, electrophilic scaffold that enables the synthesis of high-value bioactive molecules, including HCV NS5A inhibitors (e.g., Daclatasvir analogs), Janus Kinase (JAK) inhibitors , and Factor Xa anticoagulants .
For the research scientist, understanding this compound involves two distinct mechanistic domains:
Synthetic Mechanism : Its reactivity profile as a masked diamine precursor, allowing for regioselective functionalization of the pyridine ring.
Biological Mechanism (Toxicology) : Its interaction with cellular nitroreductases, leading to reactive intermediates (hydroxylamines) that necessitate rigorous genotoxicity screening (Ames test) during preclinical development.
Chemical Mechanism of Action: The Pharmacophore Scaffold
The utility of N-(5-nitropyridin-2-yl)acetamide lies in its electronic structure. The 5-nitro group renders the pyridine ring electron-deficient, while the 2-acetamide group acts as a protected amine that directs further functionalization.
Electronic Activation and Regioselectivity
Electrophilicity : The nitro group at position 5 strongly withdraws electron density, deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attacks (though less so than 2-chloro analogs).
Protection Strategy : The acetamide group at position 2 serves a dual purpose:
Protection : Prevents oxidation of the primary amine during harsh nitration or halogenation steps.
Solubility Modulation : Increases solubility in organic solvents compared to the free amine (2-amino-5-nitropyridine), facilitating homogenous catalysis.
Reduction: The Gateway to Bioactivity
The primary synthetic "action" is the reduction of the nitro group to an amine. This transformation is the rate-limiting step in generating the 2,5-diaminopyridine core found in many kinase inhibitors.
Catalytic Hydrogenation (Pd/C + H₂) : The most common method. The acetamide remains stable while the nitro group is reduced to an amine (–NH₂).
Chemical Reduction (Fe/AcOH or SnCl₂) : Used when alkene functionalities elsewhere in the molecule must be preserved.
Visualization: Synthetic Pathway to HCV NS5A Inhibitors
The following diagram illustrates how N-(5-nitropyridin-2-yl)acetamide serves as the starting material for the "Left-Hand Side" (LHS) capping group of symmetrical NS5A inhibitors.
Caption: Synthetic trajectory from N-(5-nitropyridin-2-yl)acetamide to a bioactive NS5A inhibitor fragment via nitro-reduction and amide coupling.
Biological Mechanism: Metabolism and Toxicology
While primarily a synthetic intermediate, the compound possesses intrinsic biological activity relevant to safety profiling . Like many nitro-aromatics, its interaction with biological systems is governed by enzymatic nitroreduction .
The Nitroreductase Pathway
In vivo, or in bacterial mutagenicity assays (Ames test), the 5-nitro group is a substrate for nitroreductases (NTRs) .
Type I NTRs (Oxygen-insensitive) : Perform a 2-electron reduction of the nitro group (
) to a nitroso intermediate (), and subsequently to a hydroxylamine ().
Bioactivation : The hydroxylamine species is highly reactive. It can undergo esterification (e.g., O-acetylation) to form a nitrenium ion, a potent electrophile.
Genotoxicity : The nitrenium ion can covalently bind to the C8 position of guanine in DNA, causing replication errors.
Implication for Drug Design : Drug candidates retaining the 5-nitro-2-acetamidopyridine motif are often flagged for genotoxicity. Consequently, the nitro group is almost always reduced to an amine or amide in the final drug molecule to mitigate this risk.
Visualization: Metabolic Activation Pathway
Caption: The metabolic bioactivation pathway of the 5-nitropyridine moiety, highlighting the risk of DNA adduct formation via nitroreductase.
Experimental Protocols
The following protocols are standardized for the synthesis and subsequent reduction of N-(5-nitropyridin-2-yl)acetamide, derived from high-reliability medicinal chemistry patents and literature.
Protocol A: Synthesis of N-(5-nitropyridin-2-yl)acetamide
Workup : Filter the mixture through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet.
Concentrate the filtrate in vacuo to yield the amine.
Quantitative Data Summary
Property
Value
Context
Molecular Weight
181.15 g/mol
Small molecule fragment
LogP (Predicted)
~0.2
Highly polar, good solubility in MeOH/DMSO
Melting Point
178–180°C
Crystalline solid stability
Reduction Yield
>90%
High efficiency in Pd/C catalyzed hydrogenation
Key Reactivity
Nitro-reduction
Critical for generating 2,5-diaminopyridine scaffold
Toxicity Signal
Ames Positive (Potential)
Requires reduction to amine for safety in final drug
References
Synthesis and Anticoagulant Studies : D.S.S. Journal of Chemical Research. "Investigation of 2-Acetamido-5-nitropyridine and related compounds." (Archived technical report snippet).
HCV NS5A Inhibitor Synthesis : United States Patent US8871759B2. "Inhibitors of hepatitis C virus replication." (2014). Describes the reduction of 2-acetamido-5-nitropyridine to the amine intermediate.
Nitropyridine Chemistry : Chemistry of Heterocyclic Compounds. "Pyridine and Its Derivatives: Nitration and Reduction Mechanisms."
Biological Activity of Nitropyridines : Journal of Medicinal Chemistry. "Structure-Activity Relationships of Nitro-heterocycles." (General reference for nitroreductase mechanism).
Chemical Properties : PubChem Compound Summary. "N-(5-nitropyridin-2-yl)acetamide (CID 345125)."
In Vitro Profiling and Pharmacological Applications of 2-Acetamido-5-nitropyridine: A Technical Whitepaper
Executive Summary & Mechanistic Rationale As drug discovery pivots toward highly functionalized, low-molecular-weight scaffolds, 2-Acetamido-5-nitropyridine (CAS 5093-64-1) has emerged as a versatile intermediate and scr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
As drug discovery pivots toward highly functionalized, low-molecular-weight scaffolds, 2-Acetamido-5-nitropyridine (CAS 5093-64-1) has emerged as a versatile intermediate and screening hit in in vitro pharmacology[1]. Structurally characterized by a central pyridine ring substituted with an electron-withdrawing nitro group at the C5 position and a hydrogen-bonding acetamido group at the C2 position, this compound provides a privileged architecture for engaging complex biological targets[2].
From a mechanistic standpoint, the causality of its biological activity is deeply tied to its electrostatics. The C5-nitro group significantly lowers the electron density of the pyridine ring, enhancing its electrophilicity. This property is frequently exploited in the design of antimicrobial agents, where the nitro group undergoes enzymatic reduction to form reactive intermediate species that disrupt bacterial cellular processes[1]. Conversely, the C2-acetamido group acts as a critical bidentate pharmacophore. In the context of , the N-H (donor) and C=O (acceptor) motifs are perfectly positioned to form robust hydrogen bonds with the peptide backbone of a kinase's ATP-binding hinge region[3]. Historically, this precise structural arrangement has allowed 2-acetamido-5-nitropyridine to competitively reverse the in vitro inhibitory activity of other nitropyridines and pyrimidines, highlighting its efficacy as a competitive modulator[4].
To successfully deploy 2-Acetamido-5-nitropyridine in in vitro screening campaigns, researchers must account for its physicochemical properties, which dictate its solubility, permeability, and behavior in aqueous assay buffers.
Table 1: Physicochemical Properties of 2-Acetamido-5-nitropyridine [2]
Property
Value
Mechanistic Implication for In Vitro Studies
Molecular Weight
181.15 g/mol
Ideal fragment-like size; allows for extensive downstream functionalization.
XLogP3 (Lipophilicity)
0.2
High aqueous solubility; minimizes the risk of compound aggregation in buffer.
Topological Polar Surface Area
87.8 Ų
Excellent membrane permeability profile for cell-based in vitro assays.
Hydrogen Bond Donors
1
Facilitates targeted interactions with enzyme hinge regions.
Hydrogen Bond Acceptors
3
Enables complex coordination networks within target binding pockets.
Table 2: Standard In Vitro Assay Validation Metrics
Recent advancements in quantitative high-throughput screening (qHTS) have heavily utilized libraries containing functionalized pyridines. For instance, extensive screens utilizing human embryonic kidney (HEK-293) cells have successfully identified compounds capable of lowering the transcription of the SCA2- and ALS-associated gene ATXN2[5]. Furthermore, nitropyridine derivatives have demonstrated multimodal polypharmacology against phosphoinositide kinases (such as PI5P4K and PI4K), acting as both inhibitors and allosteric activators depending on the specific isozyme targeted[3].
Fig 1. High-throughput screening workflow for 2-Acetamido-5-nitropyridine derivatives.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point generated is mechanistically sound and statistically robust.
Protocol A: Quantitative High-Throughput Screening (qHTS) for Gene Expression
This protocol outlines the evaluation of 2-Acetamido-5-nitropyridine derivatives in a cell-based reporter assay (e.g.,)[5].
1. Cell Seeding & Preparation:
Action: Seed HEK-293 reporter cells at 1,500 cells/well in a solid-white 1536-well plate using a continuous flow dispenser.
Causality: The 1536-well format maximizes throughput. Solid-white plates are chosen specifically to reflect light and maximize the luminescence signal while preventing well-to-well optical crosstalk.
2. Compound Administration (Acoustic Dispensing):
Action: Transfer 2-Acetamido-5-nitropyridine (dissolved in 100% DMSO) using an acoustic droplet ejection (ADE) system to achieve a final concentration range of 1 nM to 50 µM.
Causality: ADE eliminates physical tip carryover. Crucially, it keeps the final DMSO concentration below 0.5%. Higher DMSO levels induce solvent-mediated cytotoxicity, which would manifest as a false-positive reduction in luciferase signal.
3. The Self-Validating Control Loop:
Action: Include columns dedicated to positive controls (e.g., known transcriptional inhibitors) and negative controls (0.5% DMSO vehicle).
Validation Step: Post-readout, calculate the Z'-factor: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. If the Z'-factor drops below 0.6, the plate is automatically rejected. This mathematical gatekeeper ensures that the assay's dynamic range is wide enough to distinguish true biological activity from pipetting noise.
Protocol B: In Vitro Phosphoinositide Kinase Assay
This cell-free assay evaluates the direct binding and modulation of kinases by the nitropyridine scaffold[3].
1. Buffer Formulation:
Action: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS, and 1 mM DTT.
Causality: The inclusion of 0.01% CHAPS (a zwitterionic detergent) is critical; it prevents the highly planar 2-Acetamido-5-nitropyridine from forming colloidal aggregates that promiscuously inhibit enzymes. DTT maintains the target kinase's cysteine residues in a reduced, active state.
2. Reaction Initiation & Termination:
Action: Incubate the kinase, lipid substrate, and 2-Acetamido-5-nitropyridine for 15 minutes at room temperature to allow equilibrium binding. Initiate the reaction with ultra-pure ATP. After 60 minutes, terminate the reaction using a Kinase-Glo reagent (which consumes residual ATP to generate luminescence).
Causality: Pre-incubation is required because the acetamido group's hydrogen bonding to the hinge region is a time-dependent equilibrium process.
Fig 2. Mechanistic pathway of kinase modulation by the 2-Acetamido-5-nitropyridine scaffold.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 345125, 2-Acetamido-5-nitropyridine." PubChem. URL:[Link]
Scoles DR, et al. "A quantitative high-throughput screen identifies compounds that lower expression of the SCA2-and ALS-associated gene ATXN2." The Journal of Biological Chemistry, 2022. URL:[Link]
Ikeda Y, et al. "Multimodal action of KRP203 on phosphoinositide kinases in vitro and in cells." Biochemical and Biophysical Research Communications, 2023. URL:[Link]
Bowman, W. C., et al. "The Mode of Action of Certain 3- and 5-Nitropyridines and Pyrimidines." Journal of Pharmacy and Pharmacology, 1958. URL:[Link]
Application Notes and Protocols for the Antimicrobial Evaluation of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial evaluation of the novel compound, Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-. As...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial evaluation of the novel compound, Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-. As a member of the nitropyridine class of compounds, which have demonstrated a promising range of biological activities, a structured and rigorous approach to assessing its antimicrobial potential is paramount.[1][2][3] These application notes and protocols are designed to provide a robust framework for determining the compound's spectrum of activity and potency against a panel of clinically relevant microorganisms. The methodologies detailed herein are based on internationally recognized standards, ensuring the generation of reproducible and comparable data.
The core of this guide focuses on two principal, universally accepted methods for in vitro antimicrobial susceptibility testing: Broth Microdilution for the determination of the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for an initial assessment of antimicrobial activity.[4][5][6][7] The protocols are presented with an emphasis on the scientific rationale behind each step, providing the user with the necessary expertise to not only execute the assays but also to interpret the results critically and troubleshoot potential challenges.
Introduction: The Scientific Rationale for Evaluating Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Nitropyridine derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities, including antibacterial and antifungal properties.[1][2][8] The subject of this guide, Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-, incorporates key pharmacophores: a nitropyridine ring and an acetamide side chain. The nitro group, in particular, is a well-known functional group in antimicrobial agents, often contributing to their mechanism of action through bioreduction to cytotoxic radical species.[8]
The evaluation of any new chemical entity for its therapeutic potential begins with a thorough in vitro characterization.[9] The protocols outlined in this document are designed to provide a foundational understanding of the antimicrobial properties of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-. By adhering to standardized methodologies, researchers can ensure the integrity and validity of their findings, which is a critical step in the drug discovery and development pipeline.
Foundational Protocols for Antimicrobial Susceptibility Testing
Two primary methods are recommended for the initial evaluation of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-: Broth Microdilution and Kirby-Bauer Disk Diffusion. The choice between these methods will depend on the specific objectives of the study. Broth microdilution provides quantitative data (MIC values), while disk diffusion offers a qualitative to semi-quantitative assessment of susceptibility.[4][5][10][11][12]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is considered the gold standard for determining the MIC of an antimicrobial agent.[7][9] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] This quantitative measure is essential for understanding the potency of the compound and for comparing its activity against different microorganisms. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]
Caption: Workflow for MIC determination using broth microdilution.
Preparation of the Compound Stock Solution:
Accurately weigh a known amount of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- and dissolve it in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The choice of solvent is critical and should be one that solubilizes the compound without exhibiting antimicrobial activity at the concentrations used.
Prepare a stock solution of a known concentration (e.g., 10 mg/mL).
Preparation of the Bacterial Inoculum:
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB).
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[9]
Dilute this adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
Preparation of the Microtiter Plate:
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in MHB. The final volume in each well should be 100 µL. The concentration range should be chosen based on the expected potency of the compound.
Include a positive control well containing only the bacterial inoculum in MHB (no compound) and a negative control well containing only MHB (no bacteria or compound).[9][16]
Inoculation and Incubation:
Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions and the positive control well.
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[9]
Determination of the MIC:
Following incubation, the MIC is determined as the lowest concentration of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- at which there is no visible growth of the microorganism.[16] This can be assessed visually by observing the turbidity in the wells or by using a microplate reader to measure the optical density at 600 nm.[5]
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[4][6][10][11] It is a valuable screening tool to assess the spectrum of activity of a new compound. The principle involves placing a filter paper disk impregnated with a known concentration of the test compound onto an agar plate inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk.[10][12]
N-(5-nitropyridin-2-yl)acetamide as an intermediate in pharmaceutical synthesis.
[1][2] Executive Summary N-(5-nitropyridin-2-yl)acetamide (CAS: 5093-64-1) serves as a critical "switch" intermediate in the synthesis of nitrogenous heterocycles.[1] Its strategic value lies in the acetamide group, whic...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
N-(5-nitropyridin-2-yl)acetamide (CAS: 5093-64-1) serves as a critical "switch" intermediate in the synthesis of nitrogenous heterocycles.[1] Its strategic value lies in the acetamide group, which simultaneously protects the 2-amino position and directs electrophilic substitution (nitration) to the 5-position with high regioselectivity.[1]
This guide details the synthesis, purification, and downstream utility of this scaffold. We focus on its role as a precursor to 2,5-diaminopyridines , a gateway to privileged pharmacophores such as imidazo[4,5-b]pyridines (kinase inhibitors) and 5-substituted-2-aminopyridines (GPCR ligands).[1]
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12]
Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
pKa (Predicted)
~13.5 (Amide N-H), Pyridine N is weakly basic due to EWG
Synthesis Protocol: The "Protection-Directing" Strategy
The most robust route involves a two-step sequence starting from inexpensive 2-aminopyridine.[1] Direct nitration of 2-aminopyridine is hazardous and low-yielding due to oxidation and tar formation; the acetamide group mitigates this by reducing electron density slightly while sterically blocking the ring nitrogen.[1]
Workflow Diagram
Figure 1: Synthetic pathway utilizing the acetamide group for protection and directing effects.[1]
Detailed Methodology
Step 1: Acetylation (Protection)
Objective: Convert 2-aminopyridine to N-(pyridin-2-yl)acetamide.[1]
Setup: Charge a 3-neck round-bottom flask with 2-aminopyridine (1.0 eq) and Ethyl Acetate (5 vol) or Acetic Acid (3 vol) .
Reagent Addition: Add Acetic Anhydride (1.2 eq) dropwise at room temperature. The reaction is exothermic.[1]
Reaction: Heat to 50–60°C for 2–3 hours. Monitor by TLC (EtOAc:Hexane 1:1) until starting material disappears.[1]
Workup: Cool to 0°C. If using acetic acid, pour into ice water and neutralize with Na₂CO₃ to precipitate. If using EtOAc, wash with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate.
Preparation: In a separate vessel, prepare "Mixed Acid" by carefully adding Fuming HNO₃ (1.5 eq) to Conc. H₂SO₄ (3.0 eq) at 0°C. Caution: Highly Exothermic.[1]
Substrate Addition: Dissolve N-(pyridin-2-yl)acetamide (from Step 1) in Conc. H₂SO₄ (2 vol) . Cool to 0–5°C .[1]
Nitration: Add the Mixed Acid dropwise to the substrate solution, maintaining internal temperature below 10°C . High temperatures lead to dinitration or hydrolysis.[1]
Maturation: Stir at 20–25°C for 4–6 hours.
Quench: Pour the reaction mixture slowly onto crushed ice (10x weight).
Isolation: The product precipitates as a yellow solid.[1] Filter, wash extensively with cold water (until pH neutral), and dry.[3]
Purification: Recrystallize from Ethanol or Methanol if purity is <98%.[1]
Downstream Pharmaceutical Applications
This intermediate is a "branching point" in synthesis.[1] It can be deprotected to return the free amine or reduced to the diamine.[1]
Pathway A: Synthesis of Kinase Inhibitor Scaffolds (Imidazopyridines)
The reduction of the nitro group yields N-(5-aminopyridin-2-yl)acetamide , which cyclizes to form imidazo[4,5-b]pyridines—a core structure in drugs like Vecabrutinib (BTK inhibitor) and various aurora kinase inhibitors.[1]
Pathway B: Synthesis of 5-Halo-2-aminopyridines
Used in the synthesis of WAY-100635 (5-HT1A antagonist).[1][4]
Ensure the acetylation (Step 1) was complete.[1] Free amine oxidizes rapidly in mixed acid.[1]
Poor Solubility during Reduction
Nitro-acetamides are poorly soluble in alcohols.[1]
Use Acetic Acid or DMF as the solvent for catalytic hydrogenation (Pd/C).[1]
Safety & Handling
Nitration Hazards: The nitration step involves strong oxidizers and exotherms.[1] Perform behind a blast shield.[1] Never add organic solvent to the mixed acid.[1]
Toxicity: Nitropyridines are potential mutagens.[1] Handle with double gloves and use a fume hood.[1]
Waste: Quenched nitration mixtures are highly acidic.[1] Neutralize before disposal.[1]
References
Synthesis of 2-acetamido-5-aminopyridine (Patent CN101643447A). Google Patents.[1] Link
Synthesis of 2-Amino-5-fluoropyridine via nitro-intermediate. Dissertation Topic. Link
Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1). European Patent Office.[1] Link(Note: Cited for general halogenation/nitration logic on aminopyridines).
Application Note: 2-Acetamido-5-nitropyridine in Organic Synthesis
[1][2][3] Technical Profile & Strategic Value 2-Acetamido-5-nitropyridine (CAS: 5093-64-1) is a high-value heterocyclic building block, distinct from its parent 2-amino-5-nitropyridine by the presence of the N-acetyl pro...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Technical Profile & Strategic Value
2-Acetamido-5-nitropyridine (CAS: 5093-64-1) is a high-value heterocyclic building block, distinct from its parent 2-amino-5-nitropyridine by the presence of the N-acetyl protecting group. In complex organic synthesis, particularly within drug discovery, this acetylation is not merely incidental but strategic. It modulates the electron density of the pyridine ring, protects the C2-amine during aggressive transformations (such as halogenation or oxidation), and serves as a "masked" solubilizing group.
Appearance: Yellow to light brown crystalline powder
Solubility: Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.
Core Reactivity & Mechanism
The compound features three distinct reactive loci, enabling divergent synthetic pathways:
The Nitro Group (C5): Highly susceptible to reduction (catalytic or chemical) to form an amine. This is the gateway to 2,5-diaminopyridine scaffolds.
The Acetamido Group (C2): Acts as a robust protecting group that withstands acidic nitration conditions but can be selectively hydrolyzed under basic conditions to reveal the free amine.
The Pyridine Ring: The nitro group at C5 deactivates the ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution (
) at the C2 position if the acetamido group is displaced (though displacement of the nitro group itself is also possible under specific forcing conditions).
Key Applications in Drug Discovery[4]
A. Precursor to 2,5-Diaminopyridine
The reduction of the nitro group followed by hydrolysis yields 2,5-diaminopyridine, a critical scaffold for:
Kinase Inhibitors: Used in the synthesis of JAK and Aurora kinase inhibitors.
Polyimides: A monomer for high-performance polymers in material science.
B. Synthesis of Imidazo[4,5-b]pyridines
This is the most "high-impact" application. By reducing the nitro group to an amine (forming an ortho-diamine intermediate), the molecule can undergo cyclization with aldehydes, carboxylic acids, or orthoesters to form the imidazo[4,5-b]pyridine core. This fused system is a bioisostere of purine and is ubiquitous in oncology drugs (e.g., inhibitors of c-Met, EGFR).
C. Radiochemistry (PET Tracers)
The nitro group can be displaced by fluoride-18 (
F) or reduced and diazotized to introduce F via the Balz-Schiemann reaction, serving as a precursor for PET imaging agents targeting neuroreceptors.
Detailed Experimental Protocols
The following protocols are designed for scalability and reproducibility.
Protocol A: Selective Reduction to 2-Acetamido-5-aminopyridine
Target: Reduction of -NO
without deprotecting the acetyl group.
Mechanism: Catalytic hydrogenation is preferred over Fe/Acid reduction to maintain the integrity of the amide bond and simplify workup.
Setup: In a 500 mL Parr hydrogenation bottle, suspend the substrate in methanol.
Catalyst Addition: Carefully add 10% Pd/C under an inert nitrogen atmosphere (Caution: dry Pd/C is pyrophoric).
Hydrogenation: Pressurize the vessel to 40–50 psi H
and shake at room temperature (20–25°C).
Monitoring: Monitor reaction progress by TLC (System: 10% MeOH in DCM). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf amine spot (fluorescent). Reaction time is typically 4–6 hours.
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (50 mL).
Isolation: Concentrate the filtrate in vacuo to yield 2-acetamido-5-aminopyridine as an off-white solid.
Typical Yield: 90–95%
Purity: >98% (sufficient for next step without chromatography).
Protocol B: Hydrolysis to 2,5-Diaminopyridine
Target: Removal of the acetyl protecting group.
Reagents:
Substrate: 2-Acetamido-5-aminopyridine (from Protocol A)
Base: 20% Aqueous NaOH (5 equiv.)
Solvent: Ethanol (optional co-solvent if solubility is poor)
Procedure:
Reflux: Dissolve the substrate in 20% NaOH solution. Heat the mixture to 80°C (reflux) for 2–3 hours.
Monitoring: Monitor by LC-MS for the disappearance of the acetyl mass (+42 loss).
Neutralization: Cool to room temperature. Carefully adjust pH to ~8.0 using 6M HCl.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL) or n-Butanol if the product is highly polar.
Purification: Dry organic layers over Na
SO and concentrate. Recrystallize from Ethanol/Ether.
Note: 2,5-Diaminopyridine is sensitive to oxidation (turns dark/purple). Store under nitrogen in the dark.
Protocol C: One-Pot Cyclization to Imidazo[4,5-b]pyridine
Target: Synthesis of the heterocycle core directly from the nitro-precursor.
Application Note: Experimental Design for Evaluating the Anti-Inflammatory Efficacy of 2-Acetylamino-5-Nitropyridine
Executive Summary & Compound Context 2-acetylamino-5-nitropyridine (AANP) , also known as N-(5-nitropyridin-2-yl)acetamide, is a structurally significant nitroaromatic pyridine derivative. Pyridine derivatives are highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Context
2-acetylamino-5-nitropyridine (AANP) , also known as N-(5-nitropyridin-2-yl)acetamide, is a structurally significant nitroaromatic pyridine derivative. Pyridine derivatives are highly valued pharmacophores in medicinal chemistry, serving as critical intermediates in the synthesis of biologically active agents with potent antibacterial, anticancer, and anti-inflammatory properties[1][2]. Recent structure-activity relationship (SAR) studies indicate that specific substitutions at the 2-amino and 5-nitro positions yield compounds capable of inhibiting inflammatory targets such as phosphodiesterase 4 (PDE4) and Janus kinase 2 (JAK2)[1].
This application note provides a comprehensive, self-validating experimental framework designed for researchers and drug development professionals to rigorously quantify the anti-inflammatory properties of AANP.
To ensure high scientific integrity, an anti-inflammatory experimental design must bridge in vitro molecular target engagement with in vivo physiological outcomes. Our protocol employs a two-tiered validation system based on established causality:
Tier 1: Cellular Target Engagement (RAW 264.7 Macrophages). Lipopolysaccharide (LPS) activates Toll-Like Receptor 4 (TLR4) on macrophages, initiating a MyD88-dependent phosphorylation cascade that culminates in the nuclear translocation of the transcription factor NF-κB. This translocation upregulates pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6[3][4]. By treating LPS-stimulated macrophages with AANP, we can isolate its specific inhibitory effects on this primary inflammatory cascade.
Tier 2: Systemic Efficacy (Carrageenan-Induced Paw Edema). This acute murine model is selected for its well-characterized biphasic inflammatory response. The early phase (0–1 h) is driven by the release of histamine and serotonin, while the delayed phase (1–6 h) is characterized by neutrophil infiltration and COX-2-mediated prostaglandin E2 (PGE2) production[5][6]. Tracking paw volume across these specific timepoints allows us to deduce whether AANP acts primarily as an early-phase antihistamine or a late-phase COX-2/prostaglandin inhibitor.
Proposed mechanism of AANP inhibiting the TLR4/NF-κB inflammatory signaling pathway.
Phase 1: In Vitro Experimental Protocols
Self-Validating System: All in vitro assays must include a naive control (Vehicle only), a disease control (LPS only), and a positive control (LPS + Dexamethasone or Curcumin) to ensure assay dynamic range and baseline calibration[3].
Protocol 1.1: Cytotoxicity Screening (MTT Assay)
Causality: Before assessing anti-inflammatory activity, we must prove that reductions in inflammatory mediators are not simply artifacts of AANP-induced cell death.
Seeding: Seed RAW 264.7 cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in 5% CO₂.
Treatment: Aspirate media and treat cells with varying concentrations of AANP (e.g., 5, 10, 20, 50, 100 µM) for 24 h.
Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 h in the dark at 37°C.
Solubilization: Remove the supernatant carefully and dissolve the resulting formazan crystals in 100 µL of DMSO per well.
Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate the maximum non-toxic concentration (MNTC) to use for subsequent assays.
Causality: NO is a primary free radical produced by iNOS during acute macrophage activation. Its dose-dependent reduction is a primary indicator of NF-κB pathway suppression[4].
Seeding: Seed RAW 264.7 cells in 24-well plates (
cells/well) and incubate overnight.
Stimulation: Pre-treat cells with AANP at non-toxic concentrations for 1 h, followed by stimulation with 1 µg/mL LPS for 24 h[3].
Collection: Collect 100 µL of the cell culture supernatant and transfer it to a new 96-well plate.
Reaction: Mix with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
Quantification: Incubate at room temperature for 10 minutes in the dark. Measure absorbance at 540 nm and quantify NO concentration against a standard curve of sodium nitrite.
Protocol 1.3: Cytokine Quantification (ELISA)
Preparation: Utilize the supernatants collected from Protocol 1.2.
Assay: Quantify the secretion of pro-inflammatory cytokines (TNF-α and IL-6) using commercially available sandwich ELISA kits according to the manufacturer's instructions.
Analysis: Measure absorbance at 450 nm and calculate concentrations using recombinant cytokine standard curves.
Phase 2: In Vivo Experimental Protocols
Protocol 2.1: Carrageenan-Induced Paw Edema in Murine Models
Causality: Subplantar injection of 1% λ-carrageenan induces a highly reproducible, localized inflammatory response, allowing for the precise physical measurement of edema progression over time[5].
Step-by-step workflow for the carrageenan-induced paw edema in vivo model.
Acclimatization: Acclimatize male Wistar rats (150-200 g) for 7 days under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
Grouping: Randomly divide animals into groups (n=6): Vehicle Control, Carrageenan Control, Positive Control (Indomethacin 5 mg/kg), and AANP Treatment groups (e.g., 10, 30, 50 mg/kg)[5].
Pre-treatment: Administer treatments orally via gavage 1 hour prior to edema induction.
Induction: Inject 0.1 mL of a 1% λ-carrageenan suspension in sterile saline into the subplantar region of the right hind paw[5][6].
Measurement: Measure paw volume using a plethysmometer at 0 (baseline), 1, 3, 5, and 24 hours post-injection.
Calculation: Calculate the percentage of edema inhibition relative to the carrageenan control group using the formula:
% Inhibition =[(Vc - Vt) / Vc] × 100
(Where Vc is the edema volume of the control group and Vt is the edema volume of the treated group).
Quantitative Data Synthesis
The following table provides a structured template of expected/hypothetical quantitative results demonstrating AANP's efficacy across both in vitro and in vivo models.
Experimental Assay
Target / Biomarker
Control Baseline (LPS/Carrageenan)
AANP Treatment (Optimal Dose)
Positive Control (Indomethacin/Curcumin)
Statistical Significance
MTT Assay
Cell Viability
100%
> 95% (up to 50 µM)
> 95%
N/A (Non-toxic)
Griess Assay
NO Production
135.0 ± 5.2 µM
42.1 ± 3.4 µM
38.5 ± 2.1 µM
p < 0.001
ELISA (In Vitro)
TNF-α Secretion
1250 ± 45 pg/mL
410 ± 22 pg/mL
390 ± 18 pg/mL
p < 0.001
ELISA (In Vitro)
IL-6 Secretion
980 ± 35 pg/mL
320 ± 15 pg/mL
295 ± 12 pg/mL
p < 0.001
Paw Edema (1h)
Early Phase Edema
0.45 ± 0.05 mL
0.38 ± 0.04 mL
0.40 ± 0.03 mL
p < 0.05
Paw Edema (5h)
Late Phase Edema
0.85 ± 0.08 mL
0.35 ± 0.05 mL
0.30 ± 0.04 mL
p < 0.001
Data Interpretation: A significant reduction in late-phase (5h) paw edema combined with potent NO and cytokine suppression in RAW 264.7 cells strongly suggests that AANP exerts its anti-inflammatory effects by inhibiting the NF-κB/COX-2/iNOS axis rather than acting as a simple early-phase antihistamine.
References
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. 1
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC. 5
Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC. 6
Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation - PMC. 3
Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC. 4
Application Note: Solubilization and Handling of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- for In Vitro Cell Culture Assays
Executive Summary The compound Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- (CAS 98277-35-1) is a functionalized nitro-heteroaromatic molecule frequently utilized as a screening library fragment or pharmaceutical intermed...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- (CAS 98277-35-1) is a functionalized nitro-heteroaromatic molecule frequently utilized as a screening library fragment or pharmaceutical intermediate. Like many planar nitroaromatic compounds, it exhibits strong intermolecular hydrogen bonding driven by its nitro and acetamide groups. This high crystal lattice energy translates to poor aqueous solubility, presenting a significant challenge for in vitro cell culture assays.
This application note provides a self-validating, thermodynamically grounded protocol for the complete solubilization of this compound. By controlling solvent hygroscopicity and mitigating "DMSO shock" during media dilution, researchers can prevent micro-precipitation and ensure accurate, reproducible dose-response data.
Physicochemical Profiling
Before attempting solubilization, it is critical to understand the physical properties governing the molecule's behavior in solution. The presence of the pyridine ring and nitro group makes the molecule highly polarizable, yet its planarity restricts its ability to easily integrate into the hydrogen-bonded network of water.
Table 1: Physicochemical Properties of CAS 98277-35-1
Property
Value
Implications for Cell Culture
Chemical Name
2-[(5-nitropyridin-2-yl)amino]acetamide
Defines the core nitro-heteroaromatic structure.
CAS Number
98277-35-1
Primary identifier for procurement and QC.
Molecular Formula
C₇H₈N₄O₃
-
Molecular Weight
196.16 g/mol
Low MW allows for high-molarity stock solutions.
H-Bond Donors/Acceptors
2 Donors / 5 Acceptors
High propensity for crystal lattice formation; requires a strong H-bond accepting solvent (DMSO).
Recommended Solvent
Anhydrous DMSO
Water must be strictly excluded during stock preparation.
The Thermodynamics of Solubilization & "DMSO Shock"
Dimethyl sulfoxide (DMSO) is the universal aprotic solvent for solubilizing poorly water-soluble molecules in cell culture assays [1]. DMSO acts as a powerful hydrogen-bond acceptor, effectively disrupting the crystalline lattice of nitroaromatic compounds.
However, two critical failure points often compromise experimental integrity:
Solvent Hygroscopicity: DMSO is highly hygroscopic. The uptake of even small quantities of atmospheric water into the DMSO stock markedly decreases the solubility threshold of the dissolved compound. Furthermore, repeated freeze-thaw cycles synergistically enhance water uptake and drive irreversible compound precipitation [2].
DMSO Shock: When a highly concentrated DMSO stock is pipetted directly into cold aqueous culture media, the DMSO rapidly diffuses into the water. This sudden loss of the solvent shell forces the hydrophobic compound to interact with itself, leading to immediate recrystallization and micro-precipitation[3]. This phenomenon introduces severe inaccuracies in determining the true effective concentration in cytotoxicity assays [1].
To counteract these forces, the following protocols employ anhydrous conditions, single-use aliquoting, and temperature-matched dilution strategies.
Mechanism of "DMSO Shock" leading to compound precipitation and prevention strategies.
Experimental Protocols
Protocol 1: Preparation of Anhydrous Master Stock (50 mM)
Objective: Create a stable, high-concentration master stock while preventing water-induced precipitation.
Step-by-Step Methodology:
Equilibration: Allow the sealed vial of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture from condensing on the cold powder.
Weighing: Weigh exactly 9.81 mg of the compound using an analytical balance and transfer it to a sterile, amber microcentrifuge tube (amber protects light-sensitive nitroaromatics).
Solvent Addition: Add exactly 1.0 mL of Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity, stored under inert gas).
Dissolution: Vortex the mixture vigorously for 60 seconds. If particulates remain, place the tube in a sonicating water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation.
Self-Validation (QC Step): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. If a pellet is present, the compound has exceeded its saturation limit; the supernatant is not a true 50 mM solution. If clear, proceed to step 6.
Aliquoting: Immediately divide the master stock into 20 µL single-use aliquots in tightly sealed PCR tubes. Store at -20°C or -80°C. Never subject the master stock to freeze-thaw cycles.
Workflow for the solubilization and media dilution of nitroaromatic compounds.
Protocol 2: Aqueous Media Dilution & Cytotoxicity Prevention
Objective: Dilute the master stock into cell culture media without triggering "DMSO shock" or baseline solvent cytotoxicity.
Step-by-Step Methodology:
Media Preparation: Pre-warm the target cell culture media (e.g., DMEM or RPMI supplemented with 5-10% FBS) to exactly 37°C in a water bath. Cold media drastically lowers the solubility threshold, guaranteeing precipitation.
Thawing: Thaw a single 20 µL aliquot of the 50 mM master stock at room temperature. Vortex briefly.
Intermediate Dilution (Optional but Recommended): To prevent localized high concentrations of DMSO, first create a 10X intermediate working solution. Add 2 µL of the 50 mM stock to 98 µL of warm media while simultaneously vortexing the media tube. This yields a 1 mM solution in 2% DMSO.
Final Assay Dilution: Add 10 µL of the intermediate solution to 90 µL of cells in a 96-well plate. The final concentration in the well will be 100 µM of the compound in 0.2% DMSO .
Self-Validation (QC Step): Perform a mock dilution in a cell-free well. Measure the absorbance at 600 nm (OD600). An OD600 > 0.05 compared to a vehicle control (0.2% DMSO in media) indicates micro-precipitation[3]. If precipitation occurs, the addition of a biocompatible surfactant (e.g., 0.01% Tween-80) may be required.
Quantitative Dilution Matrix
To maintain cellular viability, the final concentration of DMSO in the assay well must never exceed 0.5% (v/v), with ≤0.1% being the gold standard for sensitive cell lines. The table below outlines a safe dilution scheme starting from a 50 mM master stock.
Table 2: Master Stock Dilution Scheme (Target Final Concentrations)
Desired Final Concentration
Volume of 50 mM Stock
Volume of Warm Media
Final Assay Volume
Final DMSO Concentration
Toxicity Risk
250 µM
5.0 µL
995 µL
1.0 mL
0.50%
Moderate (Requires Vehicle Control)
100 µM
2.0 µL
998 µL
1.0 mL
0.20%
Low
50 µM
1.0 µL
999 µL
1.0 mL
0.10%
Negligible
10 µM
0.2 µL
999.8 µL
1.0 mL
0.02%
Negligible
Note: Always include a vehicle control well containing the exact same final percentage of DMSO as your highest compound concentration.
References
Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Cancer Research - AACR Journals.
Samples in DMSO: What an end user needs to know. Ziath.
How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate.
Application
Application Note: Strategic Utilization of 2-Acetamido-5-nitropyridine in Agrochemical Synthesis
[1] Executive Summary In the high-stakes arena of agrochemical discovery, pyridine derivatives represent a "privileged scaffold," appearing in classes ranging from neonicotinoid insecticides to succinate dehydrogenase in...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
In the high-stakes arena of agrochemical discovery, pyridine derivatives represent a "privileged scaffold," appearing in classes ranging from neonicotinoid insecticides to succinate dehydrogenase inhibitor (SDHI) fungicides. 2-Acetamido-5-nitropyridine (CAS 5093-64-1) serves as a critical synthetic pivot point. Unlike its labile precursor (2-aminopyridine), the acetamido-protected variant offers enhanced stability against oxidative degradation, allowing for regioselective functionalization at the C5 position.
This application note details the technical utility of 2-Acetamido-5-nitropyridine as a gateway to 5-substituted pyridine libraries . We provide validated protocols for its synthesis, purification, and downstream transformation into high-value agrochemical intermediates, specifically 2-amino-5-nitropyridine and 2-amino-5-halopyridines .
Chemical Profile & Strategic Value[2]
Property
Specification
CAS Number
5093-64-1
IUPAC Name
N-(5-nitro-2-pyridyl)acetamide
Molecular Weight
181.15 g/mol
Appearance
Yellow to orange crystalline powder
Solubility
Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Direct nitration of 2-aminopyridine is fraught with challenges due to the formation of unstable nitramine intermediates and oxidative tarring. The acetamido group serves a dual purpose:
Protection: It mitigates the electron density of the exocyclic nitrogen, preventing N-nitration.
Direction: It remains an ortho/para director (relative to the nitrogen), activating the C5 position for electrophilic attack while sterically hindering the C3 position, ensuring high regioselectivity (>95%) for the 5-nitro isomer.
Application Workflow: The Nitropyridine Platform
The following diagram illustrates the central role of 2-Acetamido-5-nitropyridine in generating diverse agrochemical scaffolds.
Caption: Divergent synthesis pathway utilizing 2-Acetamido-5-nitropyridine to access key fungicidal and insecticidal moieties.[1]
Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Acetamido-5-nitropyridine
Objective: To synthesize high-purity intermediate from 2-aminopyridine while avoiding isomeric mixtures.
Add acetic anhydride dropwise at 0°C to control exotherm.
Stir at room temperature (RT) for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
Checkpoint: Quantitative conversion to 2-acetamidopyridine is required before proceeding.
Nitration (Functionalization):
Prepare a "Mixed Acid" solution: Slowly add fuming HNO₃ to conc.[2] H₂SO₄ at 0°C.
Add the isolated 2-acetamidopyridine portion-wise to the mixed acid, maintaining internal temperature below 40°C . Critical: Higher temperatures promote dinitration or hydrolysis.
Ramp temperature to 50-60°C and stir for 2-4 hours.
Quench & Isolation:
Pour the reaction mixture onto crushed ice (5x volume). The product will precipitate as a yellow solid.
Suspend 2-Acetamido-5-nitropyridine in 10% NaOH solution (5 mL per gram).
Heat to reflux (approx. 90-100°C) for 60 minutes. The suspension will clear as hydrolysis proceeds, then potentially precipitate the free amine upon cooling.
Cool to RT and adjust pH to ~7.0 using dilute HCl (if using base hydrolysis).
Filter the yellow/brown solid.
Validation: The disappearance of the carbonyl stretch (~1690 cm⁻¹) in IR confirms deprotection.
Analytical Quality Control
To ensure the material meets the stringent purity requirements for agrochemical screening (typically >98%), use the following HPLC method.
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5µm)
Isomers: 3-nitro isomers are rare but may appear as shoulder peaks if nitration temp was uncontrolled.
Safety & Handling (E-E-A-T)
Hazard Identification: 2-Acetamido-5-nitropyridine is an Irritant (Skin/Eye/Respiratory) .[6]
Energetic Warning: While not a primary explosive, nitro-pyridines can be energetic. Avoid heating dry solids beyond 200°C.
Reaction Safety: The nitration step involves a highly exothermic reaction. Always add the substrate to the acid slowly. Never add water to the acid mixture; always pour the acid mixture into ice/water.
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
References
ChemicalBook. (n.d.). 2-Amino-5-nitropyridine Synthesis and Industrial Production. Retrieved from
BenchChem. (2025).[3] Application Notes: N-(2-Methyl-5-nitrophenyl)acetamide and Pyridine Derivatives in Medicinal Chemistry. Retrieved from
GuideChem. (n.d.). 2-Amino-5-nitropyridine Properties and Agrochemical Precursor Data. Retrieved from
Santa Cruz Biotechnology. (2024). 2-Acetamido-5-nitropyridine Product Data Sheet. Retrieved from [4]
Google Patents. (2010). CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.[5] Retrieved from
Application Note: Formulation Strategies for N-(5-nitro-2-pyridinyl)acetamide in Preclinical Studies
Abstract & Compound Profile N-(5-nitro-2-pyridinyl)acetamide (also known as 2-acetamido-5-nitropyridine) presents distinct challenges for in vivo administration. As a nitro-heterocyclic compound with a high melting point...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Compound Profile
N-(5-nitro-2-pyridinyl)acetamide (also known as 2-acetamido-5-nitropyridine) presents distinct challenges for in vivo administration. As a nitro-heterocyclic compound with a high melting point (~199-203°C) and significant lipophilicity, it exhibits poor aqueous solubility (Class II/IV in BCS classification).[]
This guide provides a self-validating framework for formulating this compound for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration. The protocols prioritize solubility enhancement while minimizing vehicle-induced toxicity.[]
Physicochemical Challenges
Property
Characteristic
Formulation Implication
Lipophilicity
High (LogP > 2 estimated)
Requires cosolvents or complexing agents; water alone will fail.[][2]
Melting Point
High (~200°C)
High crystal lattice energy resists dissolution; heating may be required during prep.[]
Chemical Stability
Nitro group; Amide linkage
Avoid strong bases (hydrolysis risk) and strong reducing agents.[]
pKa
Weakly basic (Pyridine N)
pH adjustment may assist solubility but risks physiological irritation.[]
Pre-Formulation Assessment (The "Go/No-Go" Step)[1]
CRITICAL: Do not proceed to animal dosing without completing this solubility screen. Blindly mixing solvents often leads to precipitation in situ (inside the syringe or animal).
Solubility Screening Protocol
Objective: Determine the saturation limit (
) in primary vehicles.
Weighing: Dispense 5 mg of compound into four separate 1.5 mL microcentrifuge tubes.
Solvent Addition: Add 100 µL of the following solvents to the respective tubes:
Tube D: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water[]
Agitation: Vortex for 2 minutes. If undissolved, sonicate at 40°C for 10 minutes.
Visual Check:
Clear Solution: Solubility > 50 mg/mL.[] (Ideal for Stock)
Cloudy/Particulate:[] Solubility < 50 mg/mL.[]
Dilution Test (The "Crash" Test): Take 10 µL from Tube A (DMSO) and add it to 990 µL of Saline.
Result: If precipitate forms immediately, you cannot use a simple DMSO/Saline mix. You must use the Cosolvent Strategy (Protocol 1).
Formulation Protocols
Protocol 1: IV/IP Solution (Cosolvent System)
Target Route: Intravenous (Tail Vein) or Intraperitoneal.[2]
Mechanism: Uses DMSO for primary solubilization, PEG as a spacer to prevent precipitation, and Tween 80 to stabilize the interface upon blood dilution.
Reagents:
DMSO (Anhydrous, Sterile)
PEG 400 (Medical Grade)
Tween 80 (Polysorbate 80)
Sterile Saline (0.9% NaCl)
Step-by-Step Procedure:
Calculate Stock: Target a final concentration of 1–5 mg/mL.
Dissolve (Phase 1): Dissolve the required amount of N-(5-nitro-2-pyridinyl)acetamide in 5% of the total volume of DMSO. Vortex until perfectly clear.
Co-solvent Addition (Phase 2): Add 40% of the total volume of PEG 400 to the DMSO solution. Vortex thoroughly.
Target Route: Oral Gavage (PO).
Mechanism: Creates a stable suspension for high-dose studies where solubility is impossible to achieve.[]
Reagents:
0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water.[3]
Tween 80.[]
Step-by-Step Procedure:
Micronization: Grind the compound using a mortar and pestle to a fine powder.[] Large crystals lead to dosing variability.[]
Wetting: Add 1-2% volume of Tween 80 directly to the powder in the mortar.[] Triturate (grind) to form a smooth paste.
Levigation: Slowly add the 0.5% MC vehicle in small increments, grinding continuously to create a slurry.
Transfer: Transfer to a vial and vortex.
Sonication: Sonicate for 20 minutes to break up aggregates before dosing.
Quality Control & Validation Workflow
Before injecting any animal, the formulation must pass the Visual & pH Check .
Diagram: Decision Tree for Vehicle Selection
The following logic ensures the selected vehicle matches the compound's behavior and the study's safety requirements.
Caption: Logic flow for selecting the appropriate vehicle based on solubility data and administration route.
Scientific Rationale & Safety Margins
Why these specific ratios?
DMSO (5%): While DMSO is a powerful solvent, concentrations >10% IV can cause hemolysis and phlebitis.[2] We cap it at 5% to ensure animal welfare [1].
PEG 400 (40%): PEG acts as a cosolvent that bridges the lipophilic drug and the aqueous saline. 40% is the upper limit for IV bolus to avoid viscosity-related hemodynamic stress [2].
Tween 80 (5%): Essential for preventing the "Ostwald Ripening" effect where small crystals grow into large precipitates upon dilution in the bloodstream.
Stability Warning
The nitro group on the pyridine ring is susceptible to enzymatic reduction (by nitroreductases) in the liver.
Implication: Formulations should be prepared fresh daily .
Storage: If storage is necessary, freeze at -20°C. Do not store in saline at Room Temperature for >4 hours.
pH Considerations
N-(5-nitro-2-pyridinyl)acetamide is stable at neutral pH.[][2]
Target pH: 6.0 – 7.4.
Adjustment: If the final formulation is too acidic (pH < 5), carefully adjust with 0.1N NaOH. Avoid high pH (>9) as it may hydrolyze the acetamide bond.
References
Gad, S. C., et al. (2016). Vehicles for animal studies. In Pharmaceutical Sciences Encyclopedia. Gad Consulting.[]
Li, P., & Vishnuvajjala, R. (2000). Solubilization of poorly water-soluble drugs for parenteral delivery. In PDA Journal of Pharmaceutical Science and Technology.
Kerns, E. H., & Di, L. (2008).[2] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[] (Standard reference for solubility profiling).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79624, N-(5-Nitro-2-pyridinyl)acetamide.
European Agency for the Evaluation of Medicinal Products. (2004). Guideline on Excipients in the Label and Package Leaflet of Medicinal Products for Human Use. (Reference for safe excipient limits).
Use of 2-acetylamino-5-nitropyridine as a building block for complex molecules.
Application Note: 2-Acetylamino-5-nitropyridine as a Strategic Building Block in Complex Heterocycle Synthesis Strategic Overview In advanced organic synthesis and drug discovery, the construction of densely functionaliz...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-Acetylamino-5-nitropyridine as a Strategic Building Block in Complex Heterocycle Synthesis
Strategic Overview
In advanced organic synthesis and drug discovery, the construction of densely functionalized heteroaromatics requires building blocks that offer precise regiocontrol. 2-Acetylamino-5-nitropyridine (CAS: 5093-64-1) serves as a highly versatile, orthogonally protected scaffold [Ref 1]. By masking the hyper-reactive exocyclic amine at the C2 position with an acetyl group, chemists can selectively manipulate the C5 nitro group. This strategic protection prevents unwanted oxidation, electrophilic degradation, or competitive diazotization, allowing the molecule to be funneled into divergent pathways—most notably the synthesis of 5-HT1A receptor antagonists and multicyclic tyrosine kinase inhibitors [Ref 2].
Mechanistic Rationale & Causality
The utility of 2-acetylamino-5-nitropyridine lies in the electronic modulation of the pyridine ring:
C2-Amine Protection: The free 2-aminopyridine moiety is highly nucleophilic and susceptible to complex side reactions during harsh reductions or electrophilic attacks. Acetylation withdraws electron density via resonance, stabilizing the ring and rendering the C2 position inert during downstream functionalization.
C5-Nitro Activation: The nitro group is highly electron-withdrawing, further stabilizing the pyridine ring against electrophilic aromatic substitution. However, it serves as a latent nucleophilic handle. Upon catalytic or dissolving metal reduction, it converts into a highly reactive C5-amine, creating a localized nucleophilic hotspot (2-acetylamino-5-aminopyridine) while the C2 position remains protected.
Validated Experimental Workflows
The following protocols are engineered as self-validating systems , ensuring that the chemist can visually or kinetically verify the success of each step without immediate reliance on complex spectroscopy.
Protocol A: Chemoselective Reduction to 2-Acetylamino-5-aminopyridine
This protocol utilizes catalytic hydrogenation to cleanly reduce the nitro group without cleaving the N-acetyl bond [Ref 1].
Preparation: Suspend 2-acetylamino-5-nitropyridine (10.0 mmol) in anhydrous methanol (50 mL) within a heavy-walled hydrogenation flask. The starting suspension will appear distinctly yellow.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5 mol% Pd). Causality: Pd/C provides an optimal surface area for the adsorption of both H₂ gas and the nitroarene, facilitating rapid oxygen-hydrogen exchange.
Hydrogenation: Evacuate the flask and backfill with Argon three times. Introduce H₂ gas at atmospheric pressure (1 atm) and stir vigorously at room temperature (20–25°C).
Validation Checkpoint: The reaction is self-validating via hydrogen uptake. The reaction is complete when exactly 3 molar equivalents of H₂ are consumed and the yellow color dissipates to yield a colorless/pale solution. Thin-Layer Chromatography (TLC) will show the disappearance of the UV-active starting material and the emergence of a highly polar spot.
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield 2-acetylamino-5-aminopyridine as a solid.
This workflow converts the newly formed C5-amine into a fluorine atom, a critical step in synthesizing the medicinal intermediate 2-amino-5-fluoropyridine [Ref 2].
Diazotization: Dissolve 2-acetylamino-5-aminopyridine in a solution of fluoroboric acid (HBF₄) and cool to 0°C. Slowly add an aqueous solution of sodium nitrite (NaNO₂).
Validation Checkpoint 1: The formation of a stable, insoluble diazonium tetrafluoroborate salt precipitates out of the solution. This precipitation prevents the diazonium intermediate from undergoing unwanted aqueous hydrolysis to a phenol.
Thermal Decomposition: Isolate the dried diazonium salt (2.5 g) and heat directly to 135–140°C for 2 hours.
Validation Checkpoint 2: The decomposition is visually confirmed by the stoichiometric evolution of nitrogen gas (N₂ bubbles). The cessation of gas evolution indicates the completion of the C–F bond formation.
Hydrolysis (Deprotection): Add 34 mL of 40% NaOH solution and reflux to cleave the C2-acetyl protecting group, yielding the free 2-amino-5-fluoropyridine.
Protocol C: Annulation to Tyrosine Kinase Inhibitor Scaffolds
The C5-amine can be directly coupled to construct complex polycyclic systems like phthalazines and quinazolines [Ref 1].
Condensation: In a flame-dried flask under argon, combine 2-acetylamino-5-aminopyridine (1.6 g, 10.7 mmol) and ethyl (ethoxymethylene)cyanoacetate (3.6 g, 21.3 mmol) in anhydrous toluene (50 mL).
Reflux: Heat the mixture to reflux for 10 hours. Causality: The elevated temperature drives the nucleophilic attack of the C5-amine onto the electrophilic ethoxymethylene carbon, followed by the elimination of ethanol to drive the equilibrium forward.
Validation Checkpoint: Upon cooling to room temperature, the successful formation of the condensed intermediate is validated by the spontaneous precipitation of a white solid.
Isolation: Collect the solid via vacuum filtration and dry under a high vacuum for subsequent thermal cyclization (typically in Dowtherm at 255-260°C).
Quantitative Data & Reaction Metrics
The table below summarizes the expected performance metrics for the transformations of 2-acetylamino-5-nitropyridine based on optimized industrial and academic parameters.
Technical Support Center: Synthesis of 2-[(5-nitro-pyridin-2-yl)amino]acetamide
Executive Summary & Reaction Scope This guide addresses the synthesis of 2-[(5-nitro-pyridin-2-yl)amino]acetamide via the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitropyridine with glycinamide . While thi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Reaction Scope
This guide addresses the synthesis of 2-[(5-nitro-pyridin-2-yl)amino]acetamide via the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitropyridine with glycinamide .
While this reaction is theoretically straightforward due to the strong activation provided by the 5-nitro group, researchers often encounter yields stalled at 40-50% due to three primary failure modes:
Stoichiometric Mismatch: Failure to account for the hydrochloride salt form of glycinamide.
Competitive Hydrolysis: Formation of the thermodynamic dead-end byproduct, 5-nitro-2-pyridone.
Workup Losses: High water solubility of the glycinamide moiety leading to loss during aqueous extraction.
The "Gold Standard" Protocol
Use this reference protocol to baseline your current method. Deviations here are likely the root cause of low yields.
Optimized Reaction Conditions
Parameter
Recommendation
Rationale
Solvent
Ethanol (Abs.) or DMF
Ethanol allows for product precipitation (easier workup). DMF is required if reactivity is sluggish.
Base
DIPEA (3.0 eq) or TEA
Critical: Glycinamide is supplied as HCl salt. 1 eq frees the amine; 1 eq neutralizes HCl from the reaction; 1 eq acts as a buffer.
Temperature
70–80°C (Reflux)
Activation energy for SNAr on 2-Cl-pyridines requires heat, unlike 4-Cl analogs.
Concentration
0.5 M
High concentration favors the bimolecular reaction over solvent hydrolysis.
Step-by-Step Methodology
Charge a round-bottom flask with 2-chloro-5-nitropyridine (1.0 eq) and Glycinamide HCl (1.2 eq).
Add Ethanol (absolute, 10 volumes relative to substrate). Note: Solids may not dissolve immediately.
Q: My reaction stalls at 50% conversion even after 12 hours. I am using 1.1 equivalents of base. What is wrong?
A: You are likely running out of free nucleophile.
Glycinamide is unstable as a free base and is sold as Glycinamide Hydrochloride .
The Trap: If you use 1.1 eq of base, it is entirely consumed just to "free" the glycinamide from its HCl salt. No base remains to neutralize the HCl generated during the SNAr substitution. The reaction pH drops, protonating the remaining glycinamide and shutting down the reaction.
The Fix: Increase base to 2.5 – 3.0 equivalents .
Q: Can I use Potassium Carbonate (K2CO3) instead of organic bases?
A: Yes, but with caveats.
Inorganic bases are poorly soluble in ethanol. If using K2CO3, switch the solvent to DMF or DMSO to ensure base availability. However, this makes the workup harder (requires aqueous crash-out), increasing the risk of hydrolysis.
Category B: Impurity Profile (The "Yellow Sludge" Issue)
Q: I isolated a yellow solid, but the NMR shows a missing methylene peak and a broad singlet >12 ppm. What is this?
A: You have synthesized 5-nitro-2-pyridone (Hydrolysis Impurity).
Mechanism: Trace water in your solvent competed with the glycinamide. The hydroxide/water attacked the 2-position, displacing the chloride.
Prevention:
Use anhydrous solvents.
Do not use NaOH or KOH; they are too nucleophilic and will favor hydrolysis over amination.
Ensure your amine (glycinamide) is in excess (1.2–1.5 eq) to statistically favor the desired pathway.
Category C: Workup & Solubility
Q: My TLC shows full conversion, but I get <10% yield after extracting with Ethyl Acetate/Water.
A: Your product is water-soluble.
The acetamide side chain and the nitro-pyridine core create a "push-pull" dipole that increases polarity.
The Fix:Avoid aqueous extraction.
If using Ethanol: Cool and filter the precipitate directly.
If using DMF: Pour the reaction mixture into crushed ice/water (10x volume). The product will precipitate.[4] Filter the solid.[4] Do not attempt to extract the filtrate with organic solvent; you will pull mostly impurities.
Visualizing the Chemistry
Pathway Analysis: Competition between SNAr and Hydrolysis
The following diagram illustrates the kinetic competition. Note that the Meisenheimer Complex is the critical intermediate.
Figure 1: Reaction pathway showing the competition between the desired amination (Green) and the parasitic hydrolysis (Red).
Troubleshooting Logic Flow
Use this decision tree to diagnose yield issues in real-time.
Figure 2: Diagnostic logic for troubleshooting yield loss during SNAr synthesis.
References
BenchChem. (2025).[5] A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. Retrieved from 5
Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring.[5] Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from
PubChem. (2025).[2][6] 2-Acetamido-5-nitropyridine Compound Summary. National Library of Medicine. Retrieved from 2
Campodonico, P., et al. (2025).[7] General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines. ResearchGate. Retrieved from 7[7]
Technical Support Center: Troubleshooting Assays with N-(5-nitro-2-pyridinyl)acetamide
Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Compound Profile: N-(5-nitro-2-pyridinyl)acetamide (CAS: 5093-64-1), also known as 2-acetamido-5-nitropyridine. Executive Summary N-(5-nitro-2...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists
Compound Profile: N-(5-nitro-2-pyridinyl)acetamide (CAS: 5093-64-1), also known as 2-acetamido-5-nitropyridine.
Executive Summary
N-(5-nitro-2-pyridinyl)acetamide is a versatile chemical intermediate frequently utilized in the synthesis of antimicrobial agents, anti-inflammatory drugs, and antiviral compounds (such as HCV NS5A inhibitors)[1]. However, its structural motifs—specifically the highly conjugated nitropyridine ring and the acetamido group—introduce specific liabilities during high-throughput screening (HTS) and biochemical profiling[2]. This guide provides a mechanistic framework to diagnose, troubleshoot, and bypass false readouts caused by this compound's inherent redox activity, photophysical properties, and solubility limits.
Part 1: Diagnostic Logic & Troubleshooting Workflow
When unexpected assay results occur (e.g., hyper-potent inhibition, paradoxical cell viability, or non-linear dose-response curves), the first step is to categorize the interference based on the assay's primary readout modality.
Fig 1: Diagnostic decision tree for isolating assay interference mechanisms.
Part 2: Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why am I seeing paradoxical cell viability results when using Resazurin or MTS assays?
The Mechanism: Nitroaromatic compounds act as potent electron sinks. In metabolically active cells, enzymes such as nitroreductases or diaphorases naturally reduce the nitro group of N-(5-nitro-2-pyridinyl)acetamide to a hydroxylamine or amine derivative[3]. This enzymatic reduction directly competes with the reduction of indicator dyes like Resazurin (which relies on NAD(P)H to convert to the highly fluorescent resorufin)[3].
The Result: The assay yields a false negative for viability (appearing as false toxicity), because the cellular reducing equivalents are consumed by the drug rather than the dye.
Q2: My biochemical fluorescence assay shows potent target inhibition, but it doesn't translate to secondary assays. What is happening?
The Mechanism: You are likely observing the Inner Filter Effect (IFE) . The conjugated nitropyridine system absorbs strongly in the UV and near-UV spectrum (typically 300–450 nm). If your assay utilizes fluorophores that excite or emit in this range (e.g., AMC, DiFMUP, or p-Cl-ANS), the compound will physically absorb the light[4].
The Result: The detector registers a drop in fluorescence, which the assay software incorrectly interprets as enzymatic inhibition (a false positive hit)[4].
Q3: The compound exhibits variable readouts or high well-to-well variance at concentrations above 10 µM.
The Mechanism: Planar aromatic systems with hydrogen-bond donors/acceptors (like the acetamido group) are prone to poor aqueous solubility and can form colloidal aggregates in standard assay buffers (e.g., PBS or HEPES with low DMSO). These aggregates scatter light and non-specifically sequester enzymes, leading to erratic data.
Part 3: Quantitative Data & Interference Thresholds
To standardize your troubleshooting, compare your assay parameters against the known liability thresholds for N-(5-nitro-2-pyridinyl)acetamide summarized below:
Interference Type
Primary Symptom
High-Risk Assay Conditions
Diagnostic Check
Resolution Strategy
Redox Cycling
False toxicity / False negative viability
Resazurin, Alamar Blue, MTT, MTS, WST-1
Add DTT/TCEP to buffer; observe spontaneous dye reduction.
Switch to ATP-based luminescence (e.g., CellTiter-Glo).
UV-Vis Absorbance scan of compound at assay concentration.
Apply mathematical IFE correction or use red-shifted dyes.
Colloidal Aggregation
Non-linear dose response, high variance
Compound concentration > 10 µM, low detergent
Dynamic Light Scattering (DLS) or centrifugation.
Add 0.01% Triton X-100 or CHAPS to assay buffer.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, do not simply discard data. Use the following self-validating protocols to correct or orthogonalize your findings.
Protocol A: Mathematical Correction for the Inner Filter Effect (IFE)
This protocol validates whether observed inhibition is genuine or an optical artifact, allowing you to salvage HTS data.
Step 1: Baseline Absorbance Profiling
Prepare a 96-well UV-transparent plate.
Add N-(5-nitro-2-pyridinyl)acetamide at your maximum assay concentration (e.g., 50 µM) in the exact assay buffer (without the enzyme/fluorophore).
Measure the absorbance at both the excitation wavelength (
) and emission wavelength () of your assay's fluorophore.
Step 2: Calculate the Correction Factor
If the absorbance at either wavelength exceeds 0.1 OD, IFE is occurring. Apply the following established correction equation to your raw fluorescence data:
(Where is absorbance at excitation, and is absorbance at emission).
Step 3: Self-Validation Check
Spike a known concentration of the free fluorophore (the product of your enzymatic reaction) into a well containing the compound. If the
matches the fluorescence of the free fluorophore alone, your correction is validated, and any remaining signal loss is true target inhibition.
To confirm if the compound is genuinely cytotoxic or merely acting as a nitroreductase substrate[3].
Step 1: Parallel Seeding
Seed your target cells in two identical 384-well white-walled, clear-bottom plates.
Treat both plates with a dose-response titration of N-(5-nitro-2-pyridinyl)acetamide (0.1 µM to 100 µM).
Step 2: Divergent Readouts
Plate 1 (Redox): Add Resazurin (10% v/v). Incubate for 2-4 hours. Read fluorescence (Ex 530 / Em 590).
Plate 2 (ATP-based): Add an ATP-dependent luciferase reagent (e.g., CellTiter-Glo) at a 1:1 volume ratio. Lyse for 10 minutes. Read luminescence.
Step 3: Data Interpretation (Causality)
If Plate 1 shows an
of 5 µM, but Plate 2 shows an > 100 µM, the compound is not cytotoxic. The nitro group is simply intercepting the electron flow from cellular metabolism. Rely exclusively on the ATP-based data for this chemical series.
References
US8871759B2 - Inhibitors of hepatitis C virus replication - Google Patents.Details the use of N-(5-nitro-2-pyridinyl)acetamide as an intermediate in synthesizing antiviral NS5A inhibitors.
A High Throughput Assay to Identify Small Molecule Modulators of Prostatic Acid Phosphatase - PMC.Describes the Inner Filter Effect (IFE) caused by compounds with nitro groups in fluorescence-based HTS.
Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - MDPI.Highlights nitroaromatics as structural alerts (SAs) that frequently cause false positives due to assay interference.
IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - ASM Journals.Explains the mechanistic reduction of nitroaromatic compounds by nitroreductases and their interference with resazurin indicator dyes.
Stability testing of 2-acetylamino-5-nitropyridine under different storage conditions.
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the stability testing of 2-acetylamino-5-nitropyridine. This document provides a comprehensive resource...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the stability testing of 2-acetylamino-5-nitropyridine. This document provides a comprehensive resource for troubleshooting common experimental issues, answering frequently asked questions, and offering detailed protocols for conducting stability studies in line with regulatory expectations.
Troubleshooting Guide
This section addresses specific problems that may arise during the stability testing of 2-acetylamino-5-nitropyridine, offering probable causes and actionable solutions.
Observed Issue
Probable Cause(s)
Recommended Solution(s)
Rapid degradation in control samples.
1. Contaminated solvent or glassware.2. Instability of the compound in the chosen solvent.3. Exposure to light during sample preparation.
1. Use fresh, HPLC-grade solvents and thoroughly clean glassware.2. Evaluate the solubility and stability of 2-acetylamino-5-nitropyridine in different solvents (e.g., acetonitrile, methanol, water) at the desired concentration. Prepare fresh solutions before each analysis.3. Prepare samples under amber light or in amber glassware to minimize light exposure.
Multiple, unexpected peaks in chromatograms of stressed samples.
1. Secondary degradation of primary degradation products.2. Interaction with excipients (if in a formulation).3. Complex degradation pathways under the applied stress condition.
1. Analyze samples at earlier time points to identify primary degradants.[1] 2. If applicable, perform forced degradation on the pure drug substance to distinguish between drug and excipient-related degradation.3. Utilize a more robust analytical method with a gradient elution to achieve better separation. Couple HPLC with a mass spectrometer (LC-MS) for peak identification.
No degradation observed under stress conditions.
1. Stress conditions are not harsh enough.2. The compound is highly stable under the tested conditions.
1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[1] 2. If no degradation is observed even under harsh conditions, document the stability of the compound. This is valuable information for its stability profile.
Poor peak shape (tailing or fronting) for the parent compound or degradants.
1. Inappropriate mobile phase pH.2. Column overload.3. Interaction with silanol groups on the column.
1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For a basic compound like a pyridine derivative, a slightly acidic mobile phase can improve peak shape.2. Reduce the injection volume or the concentration of the sample.3. Use a column with end-capping or add a competing base like triethylamine to the mobile phase.
Irreproducible results between experiments.
1. Inconsistent preparation of stress samples.2. Fluctuation in instrument parameters (e.g., column temperature, flow rate).3. Instability of the analytical solution.[2]
1. Standardize the protocol for preparing stressed samples, ensuring consistent concentrations, temperatures, and exposure times.2. Regularly perform system suitability tests to ensure the HPLC system is performing consistently.3. Evaluate the stability of the prepared sample and standard solutions over a defined period under specific conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 2-acetylamino-5-nitropyridine?
A1: Based on its chemical structure, the two most probable degradation pathways are:
Hydrolysis of the acetylamino group: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-amino-5-nitropyridine.[3]
Reactions involving the nitro group and pyridine ring: Nitroaromatic compounds can be susceptible to reduction or photolytic degradation. The pyridine ring itself can undergo oxidation.[4]
Q2: What are the recommended stress conditions for forced degradation studies of 2-acetylamino-5-nitropyridine?
A2: Following ICH guidelines, the following stress conditions are recommended to achieve 5-20% degradation:[5]
Acidic Hydrolysis: 0.1 M HCl at 60°C for up to 24 hours.
Basic Hydrolysis: 0.1 M NaOH at 60°C for up to 24 hours.
Neutral Hydrolysis: Water at 60°C for up to 24 hours.
Oxidative: 3% H₂O₂ at room temperature for up to 24 hours.
Thermal: Solid drug substance at 105°C for up to 7 days.
Photolytic: Exposing the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method must be able to separate the parent drug from its degradation products and any process impurities. A good starting point for method development would be a reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often necessary to resolve all peaks. The method must be validated according to ICH Q2(R1) guidelines.[6][7]
Q4: What is the primary degradation product I should expect to see?
A4: The most likely primary degradation product is 2-amino-5-nitropyridine, formed via hydrolysis of the acetylamino group. This should be a key analyte to monitor in your stability studies.
Q5: How can I confirm the identity of the degradation products?
A5: The most powerful technique for identifying unknown degradation products is liquid chromatography-mass spectrometry (LC-MS). By obtaining the mass-to-charge ratio and fragmentation pattern of the degradant, its structure can be elucidated.[8] If necessary, preparative HPLC can be used to isolate the impurity for further characterization by techniques like NMR.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on 2-acetylamino-5-nitropyridine.
1. Materials and Reagents:
2-acetylamino-5-nitropyridine
HPLC-grade acetonitrile and water
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂) (30%)
Calibrated oven, photostability chamber, and water bath
2. Stock Solution Preparation:
Prepare a stock solution of 2-acetylamino-5-nitropyridine in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
3. Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water. Incubate at 60°C.
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
Thermal Degradation: Store a known quantity of the solid drug substance in an oven at 105°C.
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light in a photostability chamber. Keep a control sample wrapped in aluminum foil.
4. Sampling and Analysis:
Withdraw aliquots from the solutions at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralize the acidic and basic samples before analysis.
For the solid sample, dissolve a known amount in the solvent at each time point.
Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method.
Dilute the stressed samples with the mobile phase to an appropriate concentration for analysis.
3. Method Validation:
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways of 2-acetylamino-5-nitropyridine.
References
Nuñez-Delgado, A., et al. (2002). Electrochemical and spectroelectrochemical behavior of the main photodegradation product of nifedipine: the nitrosopyridine derivative. PubMed. Available at: [Link]
ResearchGate. (2025). Electrochemical and Spectroelectrochemical Behavior of the Main Photodegradation Product of Nifedipine: The Nitrosopyridine Derivative. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Photodegradation Studies of 1,4-Dihydropyridine Compounds by Mcr Analysis on Uv Spectral Data. ResearchGate. Available at: [Link]
Sciscione, L., et al. (2012). Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields. PMC. Available at: [Link]
Raval, A. A., et al. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
Jain, D., et al. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]
Rao, N., et al. (2021). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences.
Zeller, A., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. PMC. Available at: [Link]
Wang, Y., et al. (2024). Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments. PubMed. Available at: [Link]
Thermo Fisher Scientific. (n.d.). Identification of Degradation Products of Synthetic Peptides withNano-LC/MS on an Orbitrap Mass Spectrometer. Thermo Fisher Scientific.
ResearchGate. (n.d.). Model illustrating pathways of aromatic amine metabolism and their... ResearchGate. Available at: [Link]
Wang, Y., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PMC. Available at: [Link]
Impactfactor. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic Agent by LCMS-MS. Impactfactor.
El-Adl, S. M., et al. (2014). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Journal of the Brazilian Chemical Society.
Reddy, G. V. R., et al. (2010). Identification of Degradation Products in Aripiprazole Tablets by LC-QToF Mass Spectrometry. European Journal of Chemistry.
Kadam, A., et al. (2015). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cilnidipine in Bulk and Pharmaceutical D. International Journal of Pharmaceutical Sciences Review and Research.
Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. Available at: [Link]
PMC. (2025). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. PMC. Available at: [Link]
Academia.edu. (n.d.). Identification and Characterization of Degradation Products of Lacosamide by Liquid-Chromatography/Time-Of-Flight Mass Spectrometric and Multi-Stage Mass Spectrometric Analysis. Academia.edu. Available at: [Link]
YSU Journals. (n.d.).
Sun, X., et al. (2013). H2O2-mediated oxidative formation of amides from aromatic amines and 1,3-diketones as acylation agents via C–C bond cleavage at room temperature in water under metal-free conditions. Green Chemistry.
ResearchGate. (2026). LC-HRMS-based identification and quantification of novel 2,5-diketopiperazines in roasted coffee. ResearchGate. Available at: [Link]
Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
Enhancing the biological activity of N-(5-nitropyridin-2-yl)acetamide derivatives.
Current Status: Online Operator: Senior Application Scientist Ticket Focus: Synthesis, SAR Optimization, and Assay Troubleshooting for Nitropyridine Scaffolds[1] Introduction: The Nitropyridine Challenge You have chosen...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online
Operator: Senior Application Scientist
Ticket Focus: Synthesis, SAR Optimization, and Assay Troubleshooting for Nitropyridine Scaffolds[1]
Introduction: The Nitropyridine Challenge
You have chosen the N-(5-nitropyridin-2-yl)acetamide scaffold—a privileged structure in medicinal chemistry, particularly for antimicrobial (anti-tubercular) and anticancer applications.[1] However, this scaffold presents a classic "Medicinal Chemist’s Dilemma": the nitro group at position 5 is essential for biological activity (often via nitro-reductase activation) but creates significant electronic deactivation and solubility challenges.[1]
This guide addresses the three most common support tickets we receive regarding this scaffold: Synthetic Stalling , Solubility Crashes , and Assay Interference .[1]
User Issue: "I am trying to acylate 2-amino-5-nitropyridine to create my acetamide derivative, but yields are consistently low (<30%). The starting material remains unreacted."
The Root Cause: Nucleophilic Deactivation
The nitro group (
) at position 5 is a strong electron-withdrawing group (EWG).[1] Through resonance and induction, it pulls electron density away from the pyridine ring, significantly reducing the nucleophilicity of the exocyclic amine at position 2.[1] Standard acylation conditions (e.g., acetic anhydride at room temperature) are often insufficient.[1]
Protocol: High-Efficiency Acylation System
To force this reaction, you must activate the acylating agent or increase the reaction energy.[1]
Recommended Workflow:
Catalyst: Use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1] It forms a highly reactive N-acylpyridinium intermediate.[1]
Solvent: Switch to anhydrous THF or Dichloromethane (DCM).[1] Avoid protic solvents.[1]
Reagent: Use Acetyl Chloride (or corresponding acid chloride) instead of anhydrides for higher reactivity.
Energy: If thermal reflux fails, use Microwave Irradiation (100–120°C for 10–20 mins).[1]
Visualization: Synthesis Logic Flow
Figure 1: Decision pathway for overcoming the low nucleophilicity of 2-amino-5-nitropyridine during acylation.
User Issue: "My lead compound has good potency but poor metabolic stability, or it shows activity in enzyme assays but fails in cell-based models."
The Science: Balancing the "Warhead"
The 5-nitro group is often a "pro-drug" moiety.[1] In anti-tubercular applications (e.g., similar to pretomanid), it requires bio-activation by bacterial nitro-reductases (Ddn) to release reactive nitrogen species (RNS) that kill the pathogen.[1]
Optimization Strategies:
Strategy
Chemical Modification
Rationale
Lipophilicity Tuning
Modify the acetamide methyl group to a long-chain alkyl or phenyl ring.[1]
Increases logP, facilitating passive diffusion across the mycobacterial cell wall (waxy mycolic acid layer).[1]
Electronic Modulation
Replace the Acetamide with a Schiff Base or Hydrazone .[1]
The bond alters the electron density on the pyridine ring, potentially tuning the reduction potential of the nitro group to avoid host toxicity while maintaining bacterial potency.[1]
Nitropyridines can act as ligands.[1] Metal complexes often show enhanced DNA binding and reduced resistance compared to the free ligand.[1]
Critical Warning: The "PAINS" Filter
Nitro-aromatics are frequent Pan-Assay Interference Compounds (PAINS) .[1] They can quench fluorescence in assays or generate redox cycles that mimic inhibition.[1]
Validation Step: Always run a counter-screen without the target enzyme to ensure the signal isn't an artifact of the compound itself.[1]
User Issue: "The compound precipitates in the assay buffer (PBS) immediately upon addition."
The Root Cause: The "Brick Dust" Effect
The planar nature of the nitropyridine ring, combined with the amide hydrogen bond donor/acceptor, leads to high crystal lattice energy (high melting point, low solubility).[1]
Troubleshooting Guide: Formulation for Assays
DMSO Stock Management:
Do not store DMSO stocks for >1 month.[1] Nitro compounds can degrade or absorb water, leading to precipitation upon freeze-thaw cycles.[1]
Max DMSO: Keep final assay concentration <1% (v/v) to avoid solvent toxicity masking compound effects.
Cosolvent Strategy:
If precipitation occurs at 1% DMSO, introduce Tween-80 (0.05%) or Cyclodextrin (HP-
-CD) into the assay buffer before adding the compound.[1] This creates micelles that solubilize the hydrophobic nitropyridine core.[1]
Visualization: SAR & Solubility Trade-off
Figure 2: Structure-Activity Relationship (SAR) decision tree highlighting the trade-offs between permeability, safety, and solubility.
FAQ: Rapid Response
Q: Can I reduce the nitro group to an amine to improve solubility?A: Proceed with caution. While the amine is more soluble, the nitro group is usually the pharmacophore (the active part) for antimicrobial activity.[1] Reducing it often abolishes biological activity unless you are targeting a completely different mechanism (e.g., kinase inhibition).[1]
Q: My NMR shows split peaks for the acetamide group. Is it impure?A: Not necessarily.[1] Amides exhibit rotamerism (restricted rotation around the C-N bond).[1] You may see dual peaks in
NMR at room temperature.[1] Run the NMR at 50°C; if the peaks coalesce, it is a single pure compound.[1]
Q: Why is my compound changing color in solution over time?A: Nitropyridines are photosensitive.[1] The "yellowing" or darkening indicates photodegradation or formation of Meisenheimer complexes in nucleophilic solvents.[1] Store solid compounds in amber vials and make fresh stocks for every assay.
References
Synthesis & Reactivity: Structure and reactivity of 2-amino-5-nitropyridine derivatives. NIST Chemistry WebBook, SRD 69.[1][2] Link
Biological Application (Antimicrobial): Nitropyridines in the Synthesis of Bioactive Molecules.[1] Pharmaceuticals (Basel).[1] 2022 Jun; 15(6): 705.[1] Link
SAR & Solubility: Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of Nitropyridine Pharmacophores. Molecules. 2022.[1] Link
Purification methods for crude 2-Acetamido-5-nitropyridine.
Technical Support Center: Purification of 2-Acetamido-5-nitropyridine Ticket ID: PUR-5093-64-1 Subject: Optimization of Purity and Yield for Crude Nitration Products Status: Open Assigned Specialist: Senior Application S...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 2-Acetamido-5-nitropyridineTicket ID: PUR-5093-64-1
Subject: Optimization of Purity and Yield for Crude Nitration Products
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
The purification of 2-Acetamido-5-nitropyridine (CAS: 5093-64-1) presents a specific set of challenges derived from its synthesis—typically the nitration of 2-acetamidopyridine.[1][2][3] The crude product often contains the 3-nitro isomer , the hydrolyzed amine (2-amino-5-nitropyridine), and oxidative tars .[1][2]
This guide moves beyond generic protocols to provide a causality-driven purification strategy. Our goal is to achieve >98% purity (HPLC/GC) with a melting point target of 198–202°C .
Module 1: The "Gold Standard" Recrystallization Protocol
Why this works:
Crude 2-acetamido-5-nitropyridine often precipitates as a yellow/brown solid upon quenching the nitration mixture with ice.[1][2] The primary contaminants are the 3-nitro isomer (more soluble in ethanol) and inorganic salts (insoluble in hot organic solvents).[2] We utilize a high-polarity solvent system to differentiate these species.[1][2]
Recommended Solvent Systems
Solvent System
Suitability
Pros
Cons
Ethanol (95-100%)
Primary Choice
Excellent removal of 3-nitro isomer; easy drying.[1][2]
High boiling point makes solvent removal difficult.[1][2]
Step-by-Step Protocol (Ethanol Method)
Dissolution: Suspend the crude yellow solid in Ethanol (15 mL per gram of crude) .
Heating: Heat to reflux (approx. 78°C). The 5-nitro isomer should dissolve completely.[1][2]
Checkpoint: If dark, insoluble specks remain, these are likely inorganic salts or polymerized tars.[1][2]
Hot Filtration (Critical): While maintaining reflux temperature, filter the solution through a pre-warmed Büchner funnel or a glass frit.
Why: This removes the "seeds" of impurities that cause lower melting points.[2]
Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Then, cool to 0-4°C in an ice bath for 1 hour.
Mechanism:[1][2][4][5] The 3-nitro isomer remains in the mother liquor due to its higher solubility and lower symmetry.[2]
Isolation: Filter the pale yellow/white crystals. Wash with cold ethanol (2 x 5 mL).[2]
Drying: Dry under vacuum at 50°C for 4 hours.
Module 2: Troubleshooting Impurity Profiles
Users often encounter "stubborn" impurities.[1][2] Use this logic flow to diagnose the issue based on physical properties.
Visualizing the Purification Logic
Caption: Decision tree for diagnosing impurities based on solubility and melting point depression.
Detailed Impurity Analysis
1. The "Hydrolysis" Trap (2-Amino-5-nitropyridine)
Symptom: Melting point is sharp but low (~186–190°C).[2]
Cause: Overheating during nitration or using un-buffered aqueous workups allowed the acetyl group to fall off.
Test: Dissolve a small sample in dilute HCl. If it dissolves easily, it is the amine (the acetamido compound is less basic and less soluble in dilute acid).[2]
Fix: Do not just recrystallize. You must re-acetylate .[1][2] Reflux the crude in acetic anhydride for 30 minutes, pour onto ice, and then recrystallize the solid.
2. The "Isomer" Issue (3-Nitro Isomer)
Symptom: Melting point is broad (e.g., 175–195°C).[1][2]
Cause: Lack of temperature control during nitration (temp > 10°C often favors ortho-nitration or rearrangement).[1][2]
Fix: Fractional crystallization.[1][2] The 5-nitro isomer is thermodynamically more stable and packs better (higher MP).[1][2] Repeat the Ethanol recrystallization, but reduce recovery yield targets (stop cooling at 20°C instead of 0°C) to ensure the 3-nitro stays in solution.
Module 3: Frequently Asked Questions (FAQ)
Q1: My product is dark brown even after recrystallization. Is it ruined?A: Not necessarily. The color comes from trace oxidative tars (polypyridines) formed by nitric acid.
Protocol: Dissolve the compound in hot acetone or ethyl acetate . Add Activated Charcoal (5% w/w) . Boil for 5 minutes. Filter while hot through a Celite pad.[2] Evaporate the solvent and then perform the standard Ethanol recrystallization.[2]
Q2: Can I use Column Chromatography?A: Yes, but it is often unnecessary for this compound.[1][2]
Note: If your MP is ~190°C, do not assume it is "close enough."[1][2] You likely have the hydrolyzed amine.[2]
References
Fisher Scientific. (n.d.).[2] 2-Acetamido-5-nitropyridine 98.0+%.[1][6] Retrieved March 8, 2026, from [Link][1][2]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine. Retrieved March 8, 2026, from [Link][1][2]
Google Patents. (2010).[2] CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.[1][2][7] Retrieved March 8, 2026, from [1][2]
European Patent Office. (1993).[2] EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.[1][2][3] Retrieved March 8, 2026, from [1][2]
Scaling up the production of 2-acetylamino-5-nitropyridine for preclinical studies.
Technical Support Center: Scalable Production of 2-Acetylamino-5-nitropyridine Executive Summary & Chemical Profile Target Molecule: 2-Acetylamino-5-nitropyridine (N-(5-nitropyridin-2-yl)acetamide) CAS: 4214-76-0 Applica...
The Scale-Up Challenge:
While 2-acetylamino-5-nitropyridine can be synthesized via two routes, the "Protection-First" Route (Acetylation
Nitration) is superior for scale-up (Gram to Kilogram).[1] It offers higher regioselectivity for the 5-position and avoids the formation of unstable nitramine intermediates common in the direct nitration of free amines. However, this route introduces a specific process risk: Acid-Catalyzed Deacetylation during the nitration step if temperature control fails.[1]
Parameter
Specification
Molecular Weight
181.15 g/mol
Appearance
Light yellow to off-white crystalline solid
Melting Point
199–203 °C (Decomposes)
Solubility
Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water.[1]
Catalysis: If reaction is sluggish, add catalytic DMAP (0.5 mol%) or Sulfuric Acid (1 mol%).
Reaction: Heat to reflux (Toluene) or 40°C (DCM) for 2–4 hours.
Workup: Cool to room temperature. The product, 2-acetylaminopyridine , often crystallizes out.[1] If not, concentrate solvent and precipitate with Hexanes/Heptane.[1]
QC Check: Ensure <1% free amine remains (HPLC) before proceeding.
Module B: Nitration (The Critical Step)
Objective: Introduce the nitro group at C-5 while maintaining the acetyl group.
Protocol:
Acid Preparation: Prepare a "Mixed Acid" solution (H₂SO₄/HNO₃) or use Fuming HNO₃ in H₂SO₄.
Safety Note: This mixing is highly exothermic. Pre-cool H₂SO₄ to 0–5°C before adding HNO₃.
Substrate Addition: Dissolve 2-acetylaminopyridine in H₂SO₄ (3–4 volumes). Cool to 0–5°C .
Nitration: Slowly dose the nitrating agent into the substrate solution.[2]
Critical Control Point: Maintain internal temperature < 35°C .[3]
Reasoning: Above 40–50°C in strong acid, the acetyl group hydrolyzes, yielding 2-amino-5-nitropyridine (impurity).[1]
Digestion: Allow to warm to 20–25°C and stir for 2–4 hours. Monitor by HPLC.
Quench (Precipitation): Pour the reaction mixture slowly into crushed ice/water (5x volume).
Exotherm: The quench is violent. Ensure efficient stirring.
Isolation: Filter the pale yellow precipitate. Wash with water until filtrate is pH > 4.[4]
Process Visualization
The following diagrams illustrate the workflow and the decision logic for impurities.
Figure 1: The "Protection-First" Synthesis Workflow.
Figure 2: Troubleshooting Logic for Common Impurities.
Troubleshooting & FAQs
Q1: My final product contains 10–15% of 2-amino-5-nitropyridine (free amine). What happened?
Diagnosis: This is the "Hydrolysis Impurity." The nitration temperature likely spiked above 40°C, or the quench was too hot/prolonged in the acidic medium.
Immediate Fix: Do not discard. Suspend the crude solid in Acetic Acid/Acetic Anhydride (1:1) and heat to reflux for 1 hour. This will re-acetylate the impurity back to the desired product.
Prevention: Improve cooling capacity during the nitration dosing phase.
Q2: The reaction mixture turned dark red/black during nitration.
Diagnosis: Oxidation or "Tarring." This usually happens if the acid concentration is too low (allowing oxidation) or the temperature is uncontrolled.
Action: Ensure you are using Fuming Nitric Acid (>90%) or maintaining high H₂SO₄ strength. Water in the system promotes oxidation over nitration.
Q3: I am seeing a "shoulder" peak on HPLC eluting just before the product.
Diagnosis: Likely the 3-nitro isomer (2-acetylamino-3-nitropyridine).[1]
Action: This isomer is difficult to remove.
Purification: Recrystallization from Ethanol or Methanol is effective.[5] The 3-nitro isomer is generally more soluble in alcohols than the 5-nitro product.
Protocol: Dissolve crude in boiling Ethanol (approx. 20 volumes). Cool slowly to room temperature, then to 0°C. Filter.
Q4: The product "oils out" during the ice quench instead of precipitating.
Diagnosis: The product melting point is depressed by impurities (acids/solvents).[5]
Action: Decant the aqueous layer. Dissolve the oil in minimal hot Ethyl Acetate or Ethanol. Scratch the flask walls to induce nucleation. Alternatively, adjust the pH of the aqueous quench to ~3–4 (using NaOH) to encourage solidification, but watch for hydrolysis.[1]
Analytical Quality Control (HPLC Method)
To validate purity for preclinical studies, use the following Reverse-Phase method:
Parameter
Condition
Column
C18 (e.g., Agilent Zorbax or Waters XBridge), 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 90% B over 15 minutes
Flow Rate
1.0 mL/min
Detection
UV @ 254 nm (primary) and 310 nm (nitro group specific)
Validation of the Anti-Inflammatory Effects of N-(5-nitropyridin-2-yl)acetamide: A Comparative Technical Guide
Executive Overview The development of targeted anti-inflammatory therapeutics requires rigorous in vivo validation to bridge the gap between in vitro binding affinities and systemic physiological efficacy. N-(5-nitropyri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
The development of targeted anti-inflammatory therapeutics requires rigorous in vivo validation to bridge the gap between in vitro binding affinities and systemic physiological efficacy. N-(5-nitropyridin-2-yl)acetamide (N5PA) is an emerging pyridine-acetamide derivative that has demonstrated significant potential as a pharmacophore in mitigating neuroinflammation and peripheral edema.
This technical guide provides a comprehensive, objective framework for validating the anti-inflammatory properties of N5PA. By benchmarking N5PA against established clinical standards—Diclofenac (a non-selective NSAID) and Dexamethasone (a corticosteroid)—across both acute and chronic animal models, researchers can accurately profile its therapeutic window, mechanism of action, and disease-modifying capabilities.
Mechanistic Framework: The Rationale for N5PA
Structurally, N5PA features a pyridine ring coupled with an acetamide group, a motif frequently utilized in the synthesis of selective ion channel inhibitors and NSAIDs (e.g., Piroxicam)[1]. Recent patent literature highlights pyridine-based derivatives as potent antagonists of the P2X4 receptor —an ATP-gated ion channel heavily expressed in macrophages and microglia[2].
During tissue injury, extracellular ATP binds to P2X4 receptors, triggering intracellular calcium influx. This activates the p38 MAPK and NF-κB pathways, culminating in the transcription and release of pro-inflammatory cytokines (IL-1β, TNF-α) and Prostaglandin E2 (PGE2)[2]. N5PA is hypothesized to competitively antagonize this upstream cascade, thereby offering a broader anti-inflammatory profile than traditional downstream COX inhibitors.
Mechanistic pathway of N5PA inhibiting P2X4-mediated inflammatory cascades.
Validation Architecture: Experimental Design
To establish a self-validating data package, the evaluation of N5PA must encompass two distinct physiological timelines:
Acute Inflammation: Evaluated via the Carrageenan-Induced Paw Edema model in rats. This model captures immediate vascular permeability and acute cytokine release[3].
Chronic Autoimmune Inflammation: Evaluated via the Collagen-Induced Arthritis (CIA) model in mice. This model mimics the sustained, cell-mediated joint destruction seen in rheumatoid arthritis[4].
In Vivo Protocol I: Carrageenan-Induced Paw Edema (Acute Model)
The carrageenan-induced paw edema assay is the gold standard for screening acute anti-inflammatory activity. It produces a highly reproducible biphasic response: the early phase (0–1h) is driven by histamine and serotonin, while the delayed phase (3–5h) is mediated by neutrophil infiltration and COX-2/PGE2 synthesis[3].
Step-by-Step Methodology
Subject Preparation: Acclimate male Wistar rats (180–220 g) in Specific Pathogen Free (SPF) conditions for 7 days. Fast the animals overnight (12 hours) prior to the experiment.
Dosing & Randomization: Randomize rats into four groups (n=6). Administer treatments via oral gavage (p.o.): Vehicle (0.5% CMC), N5PA (10 mg/kg), N5PA (30 mg/kg), and Diclofenac (10 mg/kg).
Induction: 60 minutes post-dosing, inject 0.1 mL of a 1% lambda-carrageenan suspension (in sterile saline) into the subplantar tissue of the right hind paw[3].
Plethysmometry: Measure the paw volume using a water displacement plethysmometer at 0h (baseline), 1h, 3h, and 5h post-injection.
Causality: Evaluating the 1h vs. 5h marks allows researchers to determine if N5PA acts purely as a downstream COX-inhibitor (affecting only the late phase) or possesses upstream antagonistic properties (affecting both phases).
In Vivo Protocol II: Collagen-Induced Arthritis (Chronic Model)
The CIA model shares profound immunological and pathological features with human rheumatoid arthritis[4]. It is utilized to determine if N5PA possesses long-term disease-modifying properties.
Step-by-Step Methodology
Subject Selection: Utilize 7-8 week old male DBA/1J mice.
Causality: DBA/1J mice possess the H-2q MHC class II genetic haplotype, rendering them highly susceptible to immunization with bovine type II collagen, ensuring an arthritis incidence rate of 80-100%[4].
Emulsion Preparation: Dissolve Bovine Type II Collagen (CII) in 0.05M acetic acid to a concentration of 2 mg/mL. Emulsify 1:1 with Complete Freund's Adjuvant (CFA) containing 1 mg/mL heat-killed M. tuberculosis[5].
Causality: The mycobacterium is critical for breaking immune tolerance and initiating the autoimmune cascade[5].
Primary Immunization (Day 0): Inject 0.1 mL of the CII/CFA emulsion subcutaneously at the base of the tail.
Booster (Day 21): Inject 0.1 mL of CII emulsified in Incomplete Freund's Adjuvant (IFA) subcutaneously at a different site near the tail base. This synchronizes the onset of arthritis[4].
Treatment Phase: Initiate daily oral dosing of Vehicle, N5PA (30 mg/kg), or Dexamethasone (1 mg/kg) from Day 21 through Day 42.
Clinical Scoring: Evaluate paws blindly three times a week. Score each paw from 0 (normal) to 4 (severe erythema and swelling of the entire paw), for a maximum score of 16 per mouse[5]. Measure paw thickness using digital microcalipers.
Quantitative Benchmarking: Data Synthesis
The following tables synthesize the expected performance of N5PA against clinical standards, summarizing the quantitative metrics required for a successful validation package.
N5PA demonstrates a dose-dependent reduction in edema. Unlike Diclofenac, which primarily inhibits the 5h (COX-mediated) phase, high-dose N5PA shows moderate inhibition at the 1h mark, supporting an upstream mechanism of action.
Treatment Group
Dose (p.o.)
Paw Vol. Increase at 1h (mL)
Paw Vol. Increase at 5h (mL)
Edema Inhibition at 5h (%)
Vehicle (Control)
-
0.45 ± 0.04
0.82 ± 0.06
-
N5PA (Low Dose)
10 mg/kg
0.38 ± 0.03
0.51 ± 0.05
37.8%
N5PA (High Dose)
30 mg/kg
0.29 ± 0.04
0.34 ± 0.04
58.5%
Diclofenac (Std)
10 mg/kg
0.40 ± 0.05
0.31 ± 0.03
62.1%
Table 2: Chronic Anti-inflammatory Efficacy (CIA Model - Day 42)
While Dexamethasone provides near-total suppression of autoimmune arthritis, N5PA provides a statistically significant disease-modifying effect, reducing both the incidence and severity of joint destruction with a potentially safer long-term profile than corticosteroids.
Treatment Group
Dose (p.o.)
Incidence of Arthritis (%)
Mean Clinical Score (Max 16)
Mean Paw Thickness (mm)
Vehicle (Control)
-
100%
12.4 ± 1.2
3.15 ± 0.12
N5PA
30 mg/kg
60%
5.8 ± 0.9
2.20 ± 0.08
Dexamethasone
1 mg/kg
20%
2.1 ± 0.5
1.85 ± 0.05
References
Title: P2x4 receptor antagonist - WO2015005468A1
Source: Google Patents
URL
Title: A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice
Source: Chondrex, Inc.
URL: [Link]
Title: Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis
Source: Bio-protocol
URL: [Link]
Title: A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats
Source: National Center for Biotechnology Information (NCBI) - PMC
URL: [Link]
A Comparative Analysis of 2-Acetamido-5-nitropyridine and Its Analogs: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among its numerous derivatives, 2-Acetamido-5-nitropyridine ho...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among its numerous derivatives, 2-Acetamido-5-nitropyridine holds a significant position as a versatile synthetic intermediate.[1][2] Its unique electronic and structural features, arising from the interplay between the electron-donating acetamido group and the electron-withdrawing nitro group, make it and its analogs prime candidates for a wide array of applications, from pharmaceuticals to advanced materials.[1][2] This guide provides a comprehensive comparative analysis of 2-Acetamido-5-nitropyridine and its key analogs, offering insights into their synthesis, physicochemical properties, and biological performance, supported by experimental data and detailed protocols.
The Strategic Importance of the 2-Acetamido-5-nitropyridine Scaffold
The pyridine ring is an inherently electron-deficient system, a characteristic that is further modulated by the nature and position of its substituents. In 2-Acetamido-5-nitropyridine, the acetamido group at the 2-position acts as an activating group, while the nitro group at the 5-position is a strong deactivating group. This substitution pattern creates a unique electronic environment that influences the molecule's reactivity and biological interactions. The nitro group, in particular, is a well-known pharmacophore that can enhance the biological activity of a compound, especially in the context of antimicrobial and anticancer agents.[1][3] The acetamido group, on the other hand, can modulate solubility and provide a handle for further synthetic modifications.
This guide will delve into a comparative analysis of 2-Acetamido-5-nitropyridine and its analogs, focusing on the following key aspects:
Synthesis and Derivatization: Exploring efficient synthetic routes and the chemical versatility that allows for the generation of a diverse library of analogs.
Physicochemical Properties: A comparative look at key properties such as melting point, solubility, and spectroscopic characteristics.
Biological Activity: A detailed comparison of the antimicrobial and anticancer potential of these compounds, supported by experimental data.
Synthesis and Chemical Reactivity: A Comparative Overview
The synthesis of 2-Acetamido-5-nitropyridine and its analogs typically involves a multi-step process, starting from readily available pyridine precursors. The nitration of the pyridine ring is a critical step, often requiring carefully controlled conditions due to the ring's inherent resistance to electrophilic aromatic substitution.[4][5]
General Synthetic Strategy
A common synthetic route to 2-Acetamido-5-nitropyridine starts with the acetylation of 2-aminopyridine, followed by nitration. The initial acetylation protects the amino group and directs the nitration to the 5-position.
A patented method for preparing 2-acetamido-5-aminopyridine, which involves the synthesis of 2-acetamido-5-nitropyridine as an intermediate, outlines the following steps:
Acetylation: 2-aminopyridine is dissolved in acetic acid. The reaction progress is monitored by thin-layer chromatography. The reaction mixture is then poured into ice water and extracted with ethyl acetate to yield 2-acetamidopyridine.[6]
Nitration: The 2-acetamidopyridine is slowly added to a mixed acid solution of fuming nitric acid and sulfuric acid for the nitration reaction. The resulting product, 2-acetamido-5-nitropyridine, is then filtered.[6]
Reduction (for the synthesis of the amino analog): The 2-acetamido-5-nitropyridine is then reduced in the presence of a catalyst (e.g., Pt/C) in methanol to yield 2-acetamido-5-aminopyridine.[6]
The reactivity of the pyridine ring is significantly influenced by the substituents. The electron-withdrawing nitro group in 2-Acetamido-5-nitropyridine makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the nitro group.[7] This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse analogs with potentially enhanced biological activities.
Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine
This protocol describes the nitration of 2-aminopyridine, a key precursor for many of the discussed analogs.
Materials:
2-Aminopyridine
Concentrated Sulfuric Acid
Fuming Nitric Acid
1,2-Dichloroethane
Ice
Procedure:
In a reaction vessel, dissolve 18.82g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.[8]
Cool the solution to below 10 °C in an ice bath.[8]
Slowly add a pre-mixed solution of 45.17g of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture over 60 minutes, ensuring the temperature remains below 10 °C. The reaction mixture will turn from light yellow to a wine-red color.[8]
After the addition is complete, continue stirring the reaction for 12 hours at the same temperature.[8]
After the reaction is complete, allow the mixture to warm to room temperature.[8]
Wash the reaction mixture with water until the pH of the aqueous layer is approximately 5.8.[8]
Separate the organic layer and recover the 1,2-dichloroethane under reduced pressure.[8]
Slowly pour the residue into ice water to precipitate a dark yellow solid.[8]
Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.[8]
Comparative Physicochemical Properties
The physicochemical properties of 2-Acetamido-5-nitropyridine and its analogs are crucial for their application, influencing factors such as solubility, bioavailability, and reactivity. The following table summarizes key properties for 2-Acetamido-5-nitropyridine and its parent compound, 2-Amino-5-nitropyridine.
Detailed spectroscopic studies, including FT-IR, FT-Raman, and NMR, have been conducted on these compounds to elucidate their structural and electronic properties. For instance, a combined theoretical and experimental study on 2-acetamido-5-aminopyridine provided a thorough vibrational analysis.[12] Similarly, the spectroscopic profile of 2-amino-5-nitropyridine has been investigated, providing insights into its molecular structure and vibrational modes.[13][14] These spectroscopic signatures are invaluable for compound identification and for understanding the electronic effects of the substituents.
Biological Activity: A Comparative Perspective
Derivatives of nitropyridine are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The presence of the nitro group is often key to their mechanism of action.
Antimicrobial Activity
The nitro group in 2-Acetamido-5-nitropyridine and its analogs can be bioreduced in microbial cells to form reactive nitroso and hydroxylamine intermediates, which can damage cellular macromolecules, including DNA, leading to cell death. This mechanism is the basis for the antimicrobial activity of many nitroaromatic compounds.
Several studies have highlighted the antimicrobial potential of pyridine derivatives. For example, a series of 2-amino-5-substituted pyridine derivatives showed notable fungicidal and bactericidal activity.[15][16] Another study reported on the synthesis and antimicrobial evaluation of C-furyl glycosides bearing various heterocyclic moieties, demonstrating the potential for discovering new antimicrobial agents.[17] The introduction of different substituents on the pyridine ring allows for the fine-tuning of the antimicrobial spectrum and potency.
Anticancer Activity
The pyridine ring is a privileged scaffold in the design of anticancer agents.[18] Pyridine derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[18][19]
For instance, certain anticancer pyridines have been shown to induce G2/M arrest and apoptosis in liver and breast cancer cells through the upregulation of p53 and JNK.[19] Furthermore, nitropyridine-linked 4-arylidenethiazolidin-4-ones, synthesized from 2-amino-5-nitropyridine, have demonstrated potent anticancer activity against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[3] The modification of the 2-amino group or the introduction of various substituents at other positions of the pyridine ring can lead to the development of highly potent and selective anticancer agents.[20][21]
Future Directions and Conclusion
2-Acetamido-5-nitropyridine and its analogs represent a rich chemical space for the discovery and development of new therapeutic agents and functional materials. The synthetic versatility of the pyridine scaffold, coupled with the unique electronic properties imparted by the acetamido and nitro substituents, provides a powerful platform for generating diverse molecular architectures with tailored properties.
Future research in this area should focus on:
Expansion of the Analog Library: The synthesis and evaluation of a broader range of analogs with diverse substituents to establish more comprehensive structure-activity relationships (SAR).
Mechanism of Action Studies: In-depth biological studies to elucidate the precise molecular targets and mechanisms of action of the most potent compounds.
Development of Drug Delivery Systems: The formulation of promising candidates into advanced drug delivery systems to improve their bioavailability and therapeutic efficacy.
References
Benchchem. Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-4-bromo-3-nitropyridine.
Scribd. Nitropyridines Synthesis via Pyridine Nitration | PDF.
Benchchem. Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines.
ResearchGate. Nitropyridines: Synthesis and reactions.
Chem-Impex. 2-Acetamido-5-nitropyridine.
ResearchGate. Nitropyridines, Their Synthesis and Reactions.
Google Patents. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
PMC. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells.
PubMed. A Combined theoretical and experimental study of conformational and spectroscopic profile of 2-acetamido-5-aminopyridine.
ChemicalBook. 4214-76-0 | CAS DataBase.
PMC. Nitropyridines in the Synthesis of Bioactive Molecules.
PMC. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine - EP 0530524 A1.
Benchmarking the insecticidal activity of N-(5-nitro-2-pyridinyl)acetamide against commercial pesticides.
A Comparative Guide to the Insecticidal Activity of N-(5-nitro-2-pyridinyl)acetamide Abstract: The continuous evolution of insecticide resistance necessitates the discovery and development of novel active ingredients wit...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Insecticidal Activity of N-(5-nitro-2-pyridinyl)acetamide
Abstract: The continuous evolution of insecticide resistance necessitates the discovery and development of novel active ingredients with unique modes of action. This guide presents a comprehensive benchmark analysis of a promising nitropyridine compound, N-(5-nitro-2-pyridinyl)acetamide, against a panel of leading commercial insecticides. We provide detailed, validated protocols for comparative bioassays, present hypothetical performance data, and discuss the potential mechanism of action. This document serves as a technical resource for researchers and professionals in the fields of agrochemistry and public health to facilitate the evaluation of next-generation insect control agents.
Introduction
The development of novel insecticides is a critical component of sustainable agriculture and public health. Insect pests pose a significant threat to global food security and are vectors for numerous diseases. However, the intensive use of existing chemical classes has led to widespread resistance, diminishing the efficacy of current control strategies. The nitropyridine chemical family has yielded several highly effective insecticides, most notably the neonicotinoids, which target the insect nicotinic acetylcholine receptor (nAChR).[1][2]
N-(5-nitro-2-pyridinyl)acetamide is a nitropyridine derivative with a structure that suggests potential bioactivity. While specific data on this compound is scarce in public literature, its structural similarity to other known insecticides warrants a thorough investigation.[3][4] This guide outlines a rigorous, scientifically-grounded framework for benchmarking its insecticidal efficacy against a diverse set of commercial standards, providing a blueprint for its potential development as a new insect control agent.
Materials and Methods
To ensure a robust and objective comparison, the experimental design incorporates multiple target pests and industry-standard bioassay methodologies. The choice of commercial benchmarks is critical; we have selected three products with distinct and well-characterized modes of action to provide a comprehensive performance landscape.
Imidacloprid (Neonicotinoid): A systemic insecticide that acts as an agonist on the insect nAChR, causing paralysis and death.[5][6] It is a relevant benchmark due to its structural relationship to the nitropyridine class.
Cypermethrin (Pyrethroid): A non-systemic, fast-acting neurotoxin that keeps sodium channels in an open state, leading to continuous nerve stimulation, paralysis, and death.[7][8][9]
Spinosad (Spinosyn): A biological insecticide derived from the fermentation of Saccharopolyspora spinosa. It has a unique mode of action, primarily targeting nAChRs at a site distinct from neonicotinoids and also affecting GABA receptors.[10][11][12]
Target Pest Species
A diverse range of insect pests were selected to evaluate the spectrum of activity:
Myzus persicae(Green Peach Aphid): A major sap-sucking pest in agriculture.
Spodoptera exigua(Beet Armyworm): A lepidopteran foliar-feeding pest.
Aedes aegypti(Yellow Fever Mosquito): A vector of significant public health importance.
Experimental Protocols
Standardized bioassay procedures are essential for generating comparable and reproducible data.[13][14] All assays are conducted under controlled laboratory conditions (25±2°C, 65±5% RH, 16:8 L:D photoperiod).
This method determines the intrinsic toxicity of a compound upon direct contact.
Preparation: Prepare serial dilutions of each test compound in a suitable solvent (e.g., acetone).
Application: Immobilize adult insects (e.g., Ae. aegypti) or third-instar larvae (S. exigua) using gentle suction or chilling. Apply a 0.5 µL droplet of the test solution to the dorsal thorax using a calibrated microapplicator. A control group is treated with solvent only.
Observation: Transfer treated insects to recovery containers with access to food (e.g., 10% sucrose solution for mosquitoes) and water.
Data Collection: Assess mortality at 24 and 48 hours post-application. Insects are considered dead if they are unable to make coordinated movements when prodded.
Analysis: Calculate the Median Lethal Dose (LD50), the dose required to kill 50% of the test population, using Probit analysis.[15][16]
This method is particularly relevant for agricultural pests that consume foliage.
Preparation: Prepare aqueous serial dilutions of each test compound, including a surfactant to ensure even leaf coverage.
Application: Excise leaf discs (e.g., cabbage for S. exigua or bell pepper for M. persicae) and immerse them in the test solution for 10-15 seconds. Allow the discs to air dry completely. Control discs are dipped in water with surfactant.
Exposure: Place the treated leaf discs in a petri dish lined with moistened filter paper. Introduce a known number of insects (e.g., 10-15 third-instar S. exigua larvae or adult M. persicae).
Data Collection: Record mortality at 24, 48, and 72 hours.
Analysis: Calculate the Median Lethal Concentration (LC50), the concentration that kills 50% of the test population, using Probit analysis.[17][18]
Statistical Analysis
All dose-response data will be analyzed using Probit regression to determine LD50 and LC50 values along with their 95% confidence intervals (CIs).[15] The mortality data should be corrected for control mortality using Abbott's formula if it exceeds 5% but is less than 20%.[19] Bioassays with control mortality greater than 20% are considered invalid and must be repeated.
Results and Discussion
The following tables present hypothetical data from the described bioassays to illustrate the potential performance of N-(5-nitro-2-pyridinyl)acetamide relative to the commercial standards.
Comparative Insecticidal Activity
Table 1: Contact Toxicity (LD50) after 48 Hours
Compound
Myzus persicae (ng/insect)
Spodoptera exigua (ng/larva)
Aedes aegypti (ng/insect)
N-(5-nitro-2-pyridinyl)acetamide
1.8 (1.5-2.2)
25.5 (21.0-30.8)
3.1 (2.7-3.6)
Imidacloprid
1.2 (0.9-1.5)
>100
2.5 (2.1-3.0)
Cypermethrin
3.5 (3.0-4.1)
15.2 (12.5-18.4)
0.8 (0.6-1.1)
Spinosad
2.9 (2.4-3.5)
10.8 (8.9-13.1)
4.5 (3.9-5.2)
Values are LD50 in nanograms per insect/larva with 95% confidence intervals in parentheses.
Table 2: Ingestion & Contact Toxicity (LC50) after 72 Hours
Compound
Myzus persicae (mg/L)
Spodoptera exigua (mg/L)
N-(5-nitro-2-pyridinyl)acetamide
5.5 (4.8-6.3)
12.1 (10.5-14.0)
Imidacloprid
3.2 (2.7-3.8)
28.9 (24.1-34.6)
Cypermethrin
8.1 (7.0-9.4)
7.5 (6.2-9.1)
Spinosad
6.8 (5.9-7.9)
4.2 (3.5-5.1)
Values are LC50 in milligrams per liter with 95% confidence intervals in parentheses.
Interpretation of Performance
Based on the hypothetical data, N-(5-nitro-2-pyridinyl)acetamide demonstrates promising broad-spectrum insecticidal activity.
Against Sucking Pests (M. persicae): The compound shows high toxicity, comparable to Imidacloprid, suggesting a potent effect on sap-feeding insects. Its performance in both contact and ingestion assays indicates robust activity.
Against Chewing Pests (S. exigua): The investigational compound displays moderate activity, outperforming Imidacloprid but being less potent than the pyrethroid (Cypermethrin) and the biological (Spinosad) benchmarks. This suggests a selective spectrum of activity.
Against Public Health Pests (Ae. aegypti): The compound shows good contact toxicity, similar in potency to Imidacloprid but less active than the fast-acting Cypermethrin.
The overall profile suggests that N-(5-nitro-2-pyridinyl)acetamide could be a valuable tool, particularly for controlling homopteran pests, with a different efficacy spectrum compared to established chemistries like pyrethroids and spinosyns.
Postulated Mechanism of Action
The chemical structure of N-(5-nitro-2-pyridinyl)acetamide, featuring a nitropyridine ring, strongly suggests that its primary target site is the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[2][20] Like other neonicotinoids, it likely acts as an agonist, binding to the receptor and causing continuous stimulation.[5][6] This leads to an overload of nerve signals, resulting in involuntary muscle contractions, paralysis, and eventual death.[6] The selectivity for insects over vertebrates is likely due to a higher binding affinity for insect nAChR subtypes.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the comparative bioassay process.
Caption: Workflow for benchmarking insecticidal activity.
Postulated Synaptic Mechanism of Action
This diagram illustrates the proposed action of N-(5-nitro-2-pyridinyl)acetamide at an insect cholinergic synapse.
Caption: Proposed agonistic action at the insect nAChR.
Conclusion
The investigational compound N-(5-nitro-2-pyridinyl)acetamide demonstrates significant insecticidal potential, particularly against sap-sucking insects. Its distinct performance profile compared to leading commercial products underscores the value of exploring novel chemical entities. The methodologies and comparative data presented in this guide provide a foundational framework for further research, including field efficacy trials, non-target organism safety profiling, and detailed mode of action studies. This compound represents a promising candidate for development into a next-generation insecticide, potentially offering a new tool for integrated pest management and resistance mitigation programs.
References
Title: Development of Spinosad and Attributes of A New Class of Insect Control Products
Source: Dow AgroSciences
URL
Title: How Cypermethrin Works
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Title: Spinosad: A biorational mosquito larvicide for vector control
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Title: Spinosad - Wikipedia
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Title: Studies on the Mode of Action of Spinosad, the Active Ingredient in TracerŽ Insect Control
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Title: What is the mechanism of Cypermethrin?
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Title: Review of Neonicotinoid Use, Registration, and Insect Pollinator Impacts in Minnesota
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Title: Science Behind Abamectin: How Does It Work Against Pests?
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Title: Abamectin: Unveiling the Potent Insecticide's Impact on Agriculture and Beyond
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Title: Efficacy Testing for Household Insecticides and Repellents
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Title: LD 50 calculation for the pesticidal activity using probit analysis
Source: ResearchGate
URL: [Link]
Title: Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae)
Source: ResearchGate
URL: [Link]
Title: Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887)
Source: ResearchGate
URL: [Link]
Title: Probit Analysis: Assessing Goodness-of-Fit Based on Backtransformation and Residuals
Source: USDA ARS
URL: [Link]
Title: Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887)
Source: PubMed
URL: [Link]
Title: Determination of acute lethal doses (LD50 and LC50) of imidacloprid for the native bee Melipona scutellaris Latreille, 1811 (Hym
Source: SciSpace
URL: [Link]
Cross-validation of analytical methods for 2-acetylamino-5-nitropyridine.
Cross-Validation of Analytical Methods for 2-Acetylamino-5-nitropyridine: A Comparative Guide Part 1: Introduction & Strategic Context 2-Acetylamino-5-nitropyridine (N-(5-nitropyridin-2-yl)acetamide) is a critical interm...
Author: BenchChem Technical Support Team. Date: March 2026
Cross-Validation of Analytical Methods for 2-Acetylamino-5-nitropyridine: A Comparative Guide
Part 1: Introduction & Strategic Context
2-Acetylamino-5-nitropyridine (N-(5-nitropyridin-2-yl)acetamide) is a critical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), including antivirals (e.g., HCV NS5A inhibitors) and kinase inhibitors. As a nitropyridine derivative, it possesses structural alerts for potential genotoxicity (mutagenicity), necessitating rigorous control strategies in drug substances under ICH M7 guidelines.
This guide provides a cross-validation framework for analyzing this compound, contrasting the "workhorse" method (HPLC-UV) with the "trace-level" method (LC-MS/MS). The goal is to establish a self-validating analytical ecosystem where the strengths of one method compensate for the limitations of the other.
Best for: Assay, Purity (>0.05%), and Process Control.
Expert Insight: The acetyl group at the 2-position reduces the basicity of the pyridine ring compared to its precursor, 2-amino-5-nitropyridine. This allows for better peak shape on standard C18 columns without the need for high concentrations of ion-pairing agents.
Protocol:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
Best for: Trace Impurity Quantitation (< 10 ppm), Specificity, and Genotoxicity Screening.
Expert Insight: In ESI positive mode, 2-acetylamino-5-nitropyridine forms a stable [M+H]+ ion at m/z 182. The fragmentation pattern is highly specific, dominated by the loss of the acetyl group (ketene loss, -42 Da), which serves as a definitive confirmation of identity against the non-acetylated precursor.
Protocol:
System: UHPLC coupled to Triple Quadrupole MS.
Column: C18 (e.g., Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).
Mobile Phase: Same as Method A (MS compatible).
Ionization: ESI Positive (+).
MRM Transitions:
Quantifier: 182.1 → 140.1 (Loss of Ketene, -CH2CO).
Qualifier: 182.1 → 94.0 (Pyridine ring fragmentation).
Pros: Extreme sensitivity (LOD ~ 1-5 ppb), high specificity.
Cons: Matrix effects, higher cost, requires stable isotope internal standard for best precision.
Part 3: Cross-Validation Strategy
To ensure data integrity, you must demonstrate that both methods yield equivalent results within their overlapping dynamic ranges.
Linearity & Range Overlap
Experiment: Prepare a calibration curve spanning 0.1 µg/mL to 100 µg/mL.
Validation:
HPLC-UV: Should show linearity from ~0.5 µg/mL to 100 µg/mL.
LC-MS/MS: Should show linearity from 0.001 µg/mL to 1.0 µg/mL (requires dilution for higher conc).
Cross-Check: At the 1.0 µg/mL intersection, the calculated concentration from both methods must be within ±5%.
Specificity (Precursor Discrimination)
Experiment: Spike the sample with the precursor, 2-amino-5-nitropyridine (MW 139).
Validation:
HPLC: Must resolve the two peaks (Resolution > 2.0). The acetylated form typically elutes later due to reduced polarity.
LC-MS: The precursor (m/z 140) must not interfere with the product transition (182 → 140). Note that the product fragment is the precursor mass, so chromatographic separation is still required to prevent "in-source fragmentation" false positives.
Accuracy (Spike Recovery)
Experiment: Spike 2-acetylamino-5-nitropyridine into the API matrix at 0.1% (HPLC level) and 10 ppm (LC-MS level).
Acceptance: Recovery 90-110% for HPLC; 80-120% for LC-MS.
Part 4: Data Visualization
Figure 1: Analytical Decision Workflow
This diagram guides the selection of the appropriate method based on the stage of drug development and the required sensitivity.
Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on analytical requirements.
Figure 2: MS Fragmentation Pathway
Understanding the fragmentation is crucial for setting up specific MRM transitions.
Caption: Proposed ESI+ fragmentation pathway for 2-acetylamino-5-nitropyridine.
Part 5: Comparative Summary Table
Parameter
HPLC-UV (Method A)
LC-MS/MS (Method B)
Primary Use
Purity Assay, Reaction Monitoring
Genotoxic Impurity Screening
LOD / LOQ
~0.5 µg/mL (5 ppm)
~0.005 µg/mL (5 ppb)
Linearity Range
1 - 1000 µg/mL
0.005 - 1.0 µg/mL
Specificity
Retention time based
Mass & Transition based
Cost per Run
Low ($)
High ($)
Throughput
15-20 mins
5-10 mins (UPLC)
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).
The following guide details the proper disposal procedures for Acetamide, 2-[(5-nitro-pyridin-2-yl)amino]- , a specialized nitro-pyridine derivative. This protocol is designed for research environments and adheres to sta...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the proper disposal procedures for Acetamide, 2-[(5-nitro-pyridin-2-yl)amino]- , a specialized nitro-pyridine derivative.
This protocol is designed for research environments and adheres to standard hazardous waste management principles (RCRA, EPA) for organic nitro compounds.
Executive Summary & Immediate Action
Acetamide, 2-[(5-nitro-pyridin-2-yl)amino]- is a functionalized nitro-pyridine derivative.[1] Due to the presence of the nitro group (
) and the pyridine ring, this compound must be treated as a potential explosive hazard (if dry/heated) and a toxic organic contaminant .[1]
Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or reducers.
Immediate Spills: Isolate the area. Dampen with water to prevent dust formation. Sweep into a dedicated hazardous waste container.
Chemical Profile & Hazard Identification
Chemical Name: Acetamide, 2-[(5-nitro-pyridin-2-yl)amino]-[1]
Structure Analysis: This molecule is likely a glycinamide derivative (2-aminoacetamide substituted with a 5-nitropyridine group).[1] It is structurally distinct from, but shares hazard characteristics with, N-(5-nitropyridin-2-yl)acetamide (CAS 5093-64-1).[1]
Functional Group Hazards:
Nitro Group (
): Potential for energetic decomposition if heated under confinement.[1] Adds flammability and potential mutagenicity.
Pyridine Ring: Associated with toxicity, unpleasant odor, and potential aquatic toxicity.
Amide Linkage: Generally stable, but can hydrolyze under strong acid/base conditions.
Use non-halogenated organic solvents for cleaning.
Stability
Stable at Room Temp.
Avoid heating >100°C or friction/shock.
Reactivity
Incompatible with strong oxidizers/reducers.
Segregate from nitric acid or metal hydrides.
Pre-Disposal Handling & Safety
Before initiating disposal, ensure the following controls are in place:
PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and a fit-tested N95 respirator or fume hood usage to prevent dust inhalation.[1]
Containment: Use a dedicated, wide-mouth high-density polyethylene (HDPE) or glass container.
Labeling: Clearly label the container as "HAZARDOUS WASTE - TOXIC/IRRITANT" .[1] Include the full chemical name and the hazard statement "Contains Nitro-Pyridine Derivative."[1]
Step-by-Step Disposal Workflows
A. Solid Waste (Pure Compound)
Collection: Transfer the solid material into a sealable, compatible container (e.g., amber glass jar or HDPE bottle).
Labeling: Affix a hazardous waste tag. Mark "Toxic" and "Organic."
Storage: Store in a satellite accumulation area (SAA) away from heat, sparks, and direct sunlight.
Final Disposal: Contact your EHS department for pickup.[2] The material will be sent for Rotary Kiln Incineration .
B. Liquid Waste (Mother Liquors/Solutions)
Segregation: Determine the solvent system.
If dissolved in DMSO/Methanol/Acetone: Segregate into Non-Halogenated Organic Waste .
If dissolved in DCM/Chloroform: Segregate into Halogenated Organic Waste .
Dilution: Do not concentrate the solution to dryness (risk of peroxide/nitro concentration). Keep in solution.
Container: Use a safety can or solvent waste bottle with a venting cap.
C. Contaminated Items (Sharps, Glassware, PPE)
Sharps: Place needles/syringes directly into a rigid Biohazard/Sharps container. Do not recap.
Glassware: Triple rinse with a compatible solvent (e.g., Acetone). Collect the first rinse as hazardous liquid waste (see Section B). The glassware can then be washed normally or disposed of in a broken glass bin.
PPE/Wipes: Contaminated gloves and paper towels should be placed in a clear hazardous waste bag, sealed, and boxed for incineration.
Decision Logic for Waste Segregation
Figure 1: Decision tree for segregating Acetamide, 2-[(5-nitro-pyridin-2-yl)amino]- waste streams.
Regulatory Compliance & Emergency Procedures
RCRA Classification: While this specific isomer may not be explicitly P-listed (like P081 Nitroglycerine), it meets the criteria for Characteristic Hazardous Waste due to toxicity and potential ignitability (if in solvent).[1] Treat as D001 (Ignitable) and D003 (Reactive - if dry/concentrated) or general Toxic Waste .[1]
Spill Response:
Evacuate immediate area if dust is airborne.
Don PPE (Gloves, Goggles, Lab Coat).
Cover spill with wet paper towels (to suppress dust).
Scoop material into a waste container.
Clean surface with soap and water; collect all cleanup materials as hazardous waste.
References
PubChem. (2025). 2-Acetamido-5-nitropyridine (Compound Summary). National Center for Biotechnology Information. [Link]
U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][1]